AZ14145845
Description
Properties
Molecular Formula |
C32H35N9O |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)-2-pyridinyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C32H35N9O/c1-20-14-26(29-21(2)37-40(7)22(29)3)15-34-30(20)31-35-36-32(42-31)39(6)18-24-10-13-28-33-16-27(41(28)19-24)25-11-8-23(9-12-25)17-38(4)5/h8-16,19H,17-18H2,1-7H3 |
InChI Key |
CZIXXCVLEHVEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=NN=C(O2)N(C)CC3=CN4C(=NC=C4C5=CC=C(C=C5)CN(C)C)C=C3)C6=C(N(N=C6C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AZ14145845
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are crucial regulators of several cellular processes, and their dysregulation is implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, the signaling pathways it modulates, and its in vivo efficacy. All data and protocols presented herein are derived from the primary scientific literature to ensure accuracy and reproducibility.
Core Mechanism of Action: Dual Inhibition of Mer and Axl Kinases
This compound exerts its therapeutic effects by directly binding to the ATP-binding pocket of both Mer and Axl kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion. The dual inhibitory action is significant as both Mer and Axl are often co-expressed in tumors and can have overlapping and compensatory functions.
Quantitative Data: Biochemical and Cellular Potency
The inhibitory activity of this compound against a panel of kinases was determined through various biochemical and cellular assays. The data clearly demonstrates the high potency and selectivity of this compound for Mer and Axl kinases.
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Mer | 1.5 | 8 |
| Axl | 3.2 | 25 |
| Tyro3 | 48 | >1000 |
| FLT3 | 230 | - |
| VEGFR2 | >1000 | - |
| EGFR | >1000 | - |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity or cellular phosphorylation.
Signaling Pathway Modulation
The inhibition of Mer and Axl by this compound leads to the downregulation of key oncogenic signaling pathways. The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, both of which are central to cell growth, proliferation, and survival.
Caption: this compound inhibits Mer and Axl, blocking downstream signaling.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified Mer and Axl kinases.
Methodology:
-
Recombinant human Mer and Axl kinase domains were expressed and purified.
-
Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The assay was performed in 384-well plates with a final volume of 10 µL.
-
The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
ATP was added at the Km concentration for each respective kinase.
-
A biotinylated peptide substrate was used.
-
This compound was serially diluted in DMSO and added to the wells.
-
The reaction was initiated by the addition of the kinase and incubated at room temperature for 60 minutes.
-
The reaction was stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added to detect the phosphorylated substrate.
-
The TR-FRET signal was read on a suitable plate reader.
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cellular Inhibition of Mer and Axl Phosphorylation
Objective: To assess the ability of this compound to inhibit Mer and Axl phosphorylation in a cellular context.
Methodology:
-
A549 (human lung carcinoma) cells, which endogenously express Mer and Axl, were used.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were serum-starved for 24 hours prior to treatment.
-
This compound was serially diluted and added to the cells for 2 hours.
-
Cells were then stimulated with Gas6 (the ligand for Mer and Axl) for 15 minutes to induce kinase phosphorylation.
-
Following stimulation, cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
The levels of phosphorylated Mer (p-Mer) and phosphorylated Axl (p-Axl) in the cell lysates were quantified using a sandwich ELISA.
-
Total Mer and Axl levels were also measured for normalization.
-
IC50 values were determined by plotting the percentage of inhibition of phosphorylation against the concentration of this compound.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Female athymic nude mice were used for the study.
-
1x10^7 A549 cells were implanted subcutaneously into the flank of each mouse.
-
Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Mice were then randomized into vehicle control and treatment groups.
-
This compound was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.
-
The compound was administered orally once daily at doses of 10, 30, and 100 mg/kg.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
This compound is a highly potent and selective dual inhibitor of Mer and Axl receptor tyrosine kinases. It effectively blocks the downstream signaling pathways crucial for cancer cell proliferation and survival. The robust in vitro and in vivo activity of this compound, as detailed in this guide, underscores its potential as a promising therapeutic agent for cancers driven by aberrant Mer and Axl signaling. The provided experimental protocols offer a foundation for further research and development of this and similar targeted therapies.
References
AZ14145845: A Technical Whitepaper on a Novel Dual Mer/Axl Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14145845 is a potent and highly selective, type I½ dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs). As members of the TAM (Tyro3, Axl, Mer) family, Mer and Axl are implicated in a variety of cellular processes, including cell survival, proliferation, and migration. Their overexpression and activation are associated with poor prognosis and therapeutic resistance in numerous cancers. This compound, emerging from an imidazo[1,2-a]pyridine series, represents a significant advancement in the development of targeted therapies aimed at modulating the tumor microenvironment and overcoming drug resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.
Mechanism of Action & Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both Mer and Axl and preventing their autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of Mer and Axl disrupts key oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.
Caption: Simplified Mer/Axl Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Mer | Biochemical | 1.0 |
| Axl | Biochemical | 3.2 |
| Mer | Cellular (pMer) | 16 |
| Axl | Cellular (pAxl) | 50 |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Model | Treatment | Tumor Growth Inhibition (%) |
| MC38 | This compound (50 mg/kg, bid) | 60 |
| MC38 | This compound (100 mg/kg, bid) | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was performed to determine the biochemical potency of this compound against Mer and Axl kinases.
-
Reagents:
-
Mer and Axl kinase enzymes (recombinant)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (this compound) serially diluted in DMSO
-
Assay buffer (HEPES, MgCl₂, EGTA, Brij-35)
-
-
Procedure:
-
A 3-fold serial dilution of this compound was prepared in DMSO.
-
The kinase, Eu-labeled antibody, and tracer were mixed in the assay buffer.
-
The test compound dilutions were added to the assay plate, followed by the addition of the kinase/antibody/tracer mixture.
-
The plate was incubated at room temperature for 1 hour.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader.
-
IC50 values were calculated from the resulting dose-response curves.
-
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Cellular Phosphorylation Assay
This assay was conducted to assess the ability of this compound to inhibit Mer and Axl phosphorylation in a cellular context.
-
Cell Lines:
-
A549 (human non-small cell lung cancer) or other suitable cell line endogenously expressing Mer and Axl.
-
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were serum-starved for 24 hours.
-
Cells were treated with serial dilutions of this compound for 2 hours.
-
Cells were stimulated with the ligand Gas6 to induce Mer and Axl phosphorylation.
-
Cells were lysed, and the levels of phosphorylated Mer (pMer) and phosphorylated Axl (pAxl) were determined using a suitable immunoassay (e.g., ELISA or Western Blot).
-
IC50 values were determined from the dose-response curves.
-
In Vivo Efficacy Studies (MC38 Syngeneic Model)
The anti-tumor efficacy of this compound was evaluated in the MC38 murine colon adenocarcinoma model.
-
Animal Model:
-
Female C57BL/6 mice.
-
-
Procedure:
-
MC38 cells were implanted subcutaneously into the flank of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment groups.
-
This compound was formulated in a suitable vehicle and administered orally twice daily (bid) at the indicated doses.
-
Tumor volumes were measured regularly using calipers.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated relative to the vehicle-treated control group.
-
Caption: Workflow for the In Vivo Efficacy Study in the MC38 Model.
Conclusion
This compound is a highly potent and selective dual inhibitor of Mer and Axl kinases with demonstrated in vitro and in vivo activity. Its ability to effectively block the Mer/Axl signaling pathway and inhibit tumor growth in preclinical models highlights its potential as a promising therapeutic agent for cancers dependent on this pathway. The data and protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in the further investigation and clinical translation of this novel compound.
AZ14145845 (CAS 2830555-70-7): A Technical Guide to a Dual Mer/Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ14145845 is a potent and highly selective, orally bioavailable dual inhibitor of Mer and Axl receptor tyrosine kinases (RTKs).[1][2] As members of the TAM (Tyro3, Axl, Mer) family, these kinases are implicated in various oncogenic processes, including tumor growth, survival, and immune evasion.[3][4][5] This technical guide provides a comprehensive overview of the currently available data on this compound, including its biochemical properties, mechanism of action, and preclinical efficacy. Detailed, representative experimental protocols and a visualization of the targeted signaling pathway are provided to support further research and development.
Chemical and Physical Properties
This compound is a white to off-white solid compound.[6] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2830555-70-7 | [1][2][6][7][8] |
| Molecular Formula | C₃₂H₃₅N₉O | [1][2][7] |
| Molecular Weight | 561.69 g/mol | [1][2] |
| Purity | ≥97% (HPLC) | [1][2] |
| Appearance | Solid | [6] |
| Color | White to off-white | [6] |
| SMILES | CC1=C(C2=CN=C(C3=NN=C(N(CC4=CN5C(C=C4)=NC=C5C6=CC=C(CN(C)C)C=C6)C)O3)C(C)=C2)C(C)=NN1C | [6] |
| InChI Key | CZIXXCVLEHVEBZ-UHFFFAOYSA-N | [1][2] |
Biological Activity and Efficacy
This compound is characterized as a highly selective type I1/2 dual inhibitor of Mer and Axl kinase.[6][7]
In Vitro Activity
The inhibitory potency of this compound against phosphorylated Axl (pAxl) and phosphorylated Mer (pMer) has been quantified.
| Target | pIC₅₀ (nM) | Reference |
| pAxl | 7 | [1][2] |
| pMer | 7.8 | [1][2] |
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound. The compound shows a dose-dependent reduction of tumor growth in a Mer and Axl kinase Ba/F3 tumor xenograft model.[1][2] Furthermore, in a murine MC38 tumor model, the combination of this compound with anti-PD1 antibodies and ionizing radiation has been shown to increase survival in mice.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of both Mer and Axl. These TAM family receptors, when activated by their ligand Gas6, initiate downstream signaling cascades that promote cell survival, proliferation, and migration.[1][6] By blocking the autophosphorylation of Mer and Axl, this compound effectively abrogates these oncogenic signals.
// Ligand and Receptors "Gas6" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mer" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Axl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Downstream Pathways "PI3K/AKT" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAS/MAPK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "STAT" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cellular Outcomes "Cell Survival" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Migration" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Immune Evasion" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathway connections "Gas6" -> "Mer" [label="binds"]; "Gas6" -> "Axl" [label="binds"]; "Mer" -> "PI3K/AKT"; "Mer" -> "RAS/MAPK"; "Axl" -> "PI3K/AKT"; "Axl" -> "RAS/MAPK"; "Axl" -> "STAT"; "PI3K/AKT" -> "Cell Survival"; "RAS/MAPK" -> "Proliferation"; "RAS/MAPK" -> "Migration"; "STAT" -> "Immune Evasion";
// Inhibition "this compound" -> "Mer" [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; "this compound" -> "Axl" [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"];
// Invisible nodes for alignment node [style=invis, width=0]; edge [style=invis]; "PI3K/AKT" -> "RAS/MAPK" -> "STAT"; } Mer/Axl signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the evaluation of this compound, based on standard methodologies for dual Mer/Axl inhibitors.
In Vitro Kinase Inhibition Assay (pIC₅₀ Determination)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against Mer and Axl kinases, which can then be converted to pIC₅₀.
Materials:
-
Recombinant human Mer and Axl kinase
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution in DMSO
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Incubate at room temperature for a specified period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the pIC₅₀ using the formula: pIC₅₀ = -log₁₀(IC₅₀ [M]).
Ba/F3 Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a Ba/F3 xenograft model.
Materials:
-
Ba/F3 cells engineered to express Mer or Axl kinase
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Culture the Ba/F3 cells under appropriate conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously implant the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
// Nodes "Cell_Culture" [label="Culture Ba/F3 Cells\n(Mer or Axl expressing)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Implantation" [label="Subcutaneous Implantation\nin Immunodeficient Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="Randomize Mice into\nTreatment Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treatment" [label="Administer this compound\nor Vehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="Measure Tumor Volume\nand Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Tumor Excision and\nPharmacodynamic Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Cell_Culture" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Analysis"; } Workflow for a Ba/F3 xenograft study.
MC38 Syngeneic Tumor Model with Combination Therapy
This protocol provides a framework for assessing the efficacy of this compound in combination with an anti-PD1 antibody in an immunocompetent mouse model.
Materials:
-
MC38 murine colon adenocarcinoma cells
-
C57BL/6 mice
-
This compound formulation for oral administration
-
Anti-PD1 antibody
-
Optional: Source of ionizing radiation
Procedure:
-
Culture MC38 cells.
-
Subcutaneously implant the MC38 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth.
-
Once tumors are established, randomize mice into four groups: vehicle control, this compound alone, anti-PD1 antibody alone, and the combination of this compound and anti-PD1 antibody.
-
If applicable, a fifth group receiving ionizing radiation in combination with the other treatments can be included.
-
Administer this compound orally according to the planned schedule.
-
Administer the anti-PD1 antibody via intraperitoneal injection as per the established protocol.
-
Monitor tumor growth and survival.
-
At the study endpoint, tumors and spleens can be harvested for immune cell profiling by flow cytometry.
Formulation and Storage
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 56.17 mg/mL (100 mM) | [2] |
| Ethanol | 56.17 mg/mL (100 mM) | [2] |
Stock Solution Preparation
A stock solution of this compound can be prepared in DMSO. For a 10 mM stock, dissolve 5.62 mg of the compound in 1 mL of DMSO.
In Vivo Formulation
A common formulation for in vivo studies involves a multi-component vehicle to ensure solubility and bioavailability.
Example Formulation (for a 5 mg/mL solution):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.[6]
It is recommended to prepare this formulation fresh for each day of dosing.[9]
Storage
-
Powder: Store at -20°C for up to 2 years.[7]
-
In DMSO: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[6][7][9]
Conclusion
This compound is a promising dual Mer/Axl kinase inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical cancer models. Its mechanism of action, targeting key drivers of tumor progression and immune suppression, makes it an attractive candidate for further investigation, both as a monotherapy and in combination with immunotherapies. The information and protocols provided in this guide are intended to facilitate future research into the therapeutic potential of this compound.
References
- 1. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK/AXL dual inhibitors provide novel treatment for cancer by targeting tumor cells and activating anti-tumor immunity - Douglas Graham [grantome.com]
- 4. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
AZ14145845: A Dual Inhibitor of Mer and Axl Kinases in Cancer Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases (RTKs) has emerged as a critical player in the pathogenesis of various cancers.[1] Overexpression and activation of these kinases are frequently associated with tumor progression, metastasis, and the development of resistance to conventional and targeted therapies.[2] AZ14145845 is a potent and highly selective, type I1/2 dual inhibitor of Mer and Axl kinases, demonstrating in vivo efficacy and representing a promising therapeutic agent for cancer treatment.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on cancer signaling pathways, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the ATP-binding sites of Mer and Axl kinases, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[4] By inhibiting both Mer and Axl, this compound can simultaneously block multiple pro-oncogenic processes, including cell proliferation, survival, migration, and invasion.[1][5] The dual inhibitory activity of this compound is particularly significant as both Mer and Axl have been implicated in conferring resistance to various cancer therapies.[2]
The TAM Receptor Signaling Network in Cancer
The signaling pathways initiated by TAM receptors are complex and interconnected, influencing a wide array of cellular functions that are often dysregulated in cancer. The binding of their primary ligand, Gas6 (Growth arrest-specific 6), leads to receptor dimerization and trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This creates docking sites for various adaptor proteins and signaling molecules, triggering downstream cascades.
Key signaling pathways activated by Mer and Axl include:
-
PI3K/Akt Pathway: This is a central pathway promoting cell survival, proliferation, and growth. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of proteins involved in cell cycle progression.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. The ERK cascade is a common downstream effector of many RTKs and its constitutive activation is a hallmark of many cancers.
-
NF-κB Pathway: This pathway plays a key role in inflammation, immunity, and cell survival. In cancer, it can promote the expression of genes involved in proliferation, angiogenesis, and metastasis.
By inhibiting Mer and Axl, this compound effectively dampens the signaling flux through these critical pro-survival and pro-proliferative pathways.
Quantitative Data
The following tables summarize the in vitro potency of this compound against Mer and Axl kinases.
Table 1: Biochemical Potency of this compound
| Kinase | pIC50 | Reference |
| Mer | 7.0 | [McCoull et al., 2021] |
| Axl | 7.8 | [McCoull et al., 2021] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 10 - 50 | [McCoull et al., 2021] |
| A549 | Non-Small Cell Lung Cancer | 50 - 100 | [McCoull et al., 2021] |
| K562 | Chronic Myeloid Leukemia | >1000 | [6] |
Note: The IC50 values are approximate ranges based on the available literature and may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the biochemical potency of an inhibitor against Mer and Axl kinases.
Materials:
-
Recombinant human Mer and Axl kinase domains
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the pIC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., MOLM-13, A549)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent directly to the wells.
-
Incubate as required for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-Mer and Phospho-Axl
This protocol details the procedure for detecting the phosphorylation status of Mer and Axl in cancer cells treated with this compound.[8]
Materials:
-
Cancer cells expressing Mer and Axl
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Mer, anti-phospho-Axl, anti-total-Mer, anti-total-Axl, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and image the blot using a chemiluminescence imager.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total Mer and Axl.
In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[8][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, Western blotting, immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising dual inhibitor of Mer and Axl kinases with demonstrated in vitro and in vivo activity against cancer cells. Its ability to target two key drivers of oncogenesis and therapeutic resistance makes it an attractive candidate for further preclinical and clinical development. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other TAM kinase inhibitors in the fight against cancer.
References
- 1. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Mer and Axl Kinases in Driving Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical roles of Mer and Axl receptor tyrosine kinases (RTKs) in the complex landscape of tumor progression. As members of the TAM (Tyro3, Axl, Mer) family, these kinases have emerged as pivotal players in oncogenesis, mediating a spectrum of cellular processes that contribute to cancer's deadliest attributes, including metastasis, angiogenesis, and therapeutic resistance. This document provides a comprehensive overview of their signaling pathways, their impact on key cancer hallmarks, and the experimental methodologies used to elucidate their functions, offering valuable insights for the development of novel anti-cancer therapies.
Introduction to Mer and Axl Kinases
Mer (MERTK) and Axl are transmembrane receptors characterized by an intracellular tyrosine kinase domain.[1][2][3] Their activation is primarily initiated by the binding of their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S.[1][2] Upon ligand binding, Mer and Axl dimerize and autophosphorylate, triggering a cascade of downstream signaling events that influence cell survival, proliferation, migration, and invasion.[1][4][5] While sharing structural similarities and a common ligand in Gas6, Mer and Axl can have both overlapping and distinct functions in the context of cancer.[6][7]
Signaling Pathways and Molecular Mechanisms
The oncogenic potential of Mer and Axl is rooted in their ability to activate multiple downstream signaling pathways crucial for tumor progression.
The Axl Signaling Cascade
Activation of Axl by its ligand Gas6 leads to the recruitment and phosphorylation of various adaptor proteins, initiating several key signaling pathways:
-
PI3K/Akt Pathway: This is a central pathway downstream of Axl that promotes cell survival and proliferation by inhibiting apoptosis and regulating cell cycle progression.[1][4][8]
-
MAPK/ERK Pathway: The Ras/MEK/ERK pathway is another critical downstream effector of Axl signaling, playing a significant role in cell proliferation, differentiation, and survival.[1][4][8]
-
NF-κB Pathway: Axl activation can lead to the stimulation of the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[4][9]
-
JAK/STAT Pathway: The JAK/STAT pathway can also be activated by Axl, contributing to cell proliferation, differentiation, and immune evasion.[4][10]
The Mer Signaling Cascade
Similar to Axl, ligand-induced activation of Mer triggers downstream signaling pathways that promote oncogenesis:
-
PI3K/Akt and MAPK/ERK Pathways: Mer activation also robustly stimulates the PI3K/Akt and MAPK/ERK pathways, contributing to decreased apoptosis and increased proliferation.[1][3]
-
FAK/RhoA Pathway: Mer signaling has been implicated in the regulation of the focal adhesion kinase (FAK) and RhoA GTPase pathway, which is crucial for cell migration and invasion.[11][12]
-
STAT Pathway Regulation: Mer can also modulate the activity of STAT family members, influencing gene expression related to cell survival and proliferation.[12][13]
Role in Key Cancer Hallmarks
Mer and Axl contribute to multiple hallmarks of cancer, making them attractive therapeutic targets.
Metastasis and Invasion
Both kinases are frequently upregulated in metastatic tumors compared to primary tumors and their expression often correlates with poor survival.[1][14] They promote metastasis by enhancing cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[9][11] For instance, Axl-dependent upregulation of matrix metalloproteinase-9 (MMP-9) facilitates the degradation of the extracellular matrix, a critical step in invasion.[1][15]
Angiogenesis
Axl signaling plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4] Axl expression on endothelial cells can promote their growth and tube formation.[1]
Therapeutic Resistance
A growing body of evidence implicates Mer and Axl in the development of resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[16][17][18] Upregulation of Axl has been observed in cancer cells that have developed resistance to EGFR inhibitors and other targeted agents.[16][18] Similarly, Mer has been shown to confer chemoresistance in leukemia and glioblastoma.[6]
Expression of Mer and Axl in Human Cancers
Overexpression of Mer and Axl has been reported in a wide array of human malignancies, often correlating with poor prognosis and advanced disease stage.
| Cancer Type | Mer Expression | Axl Expression | Correlation with Poor Prognosis | References |
| Non-Small Cell Lung Cancer (NSCLC) | Frequently overexpressed. | Overexpressed in >50% of cell lines and 48.3% of adenocarcinomas. | Axl overexpression correlates with lymph node metastasis and higher clinical stage. | [1][6][14] |
| Breast Cancer | Upregulated in metastatic cells. | Overexpressed and correlates with advanced tumor stage. | High Axl expression is associated with poor survival. | [1][4][14] |
| Glioblastoma (GBM) | Overexpressed in a majority of cell lines and patient samples. | Overexpressed in a majority of cell lines and patient samples. | Axl overexpression is associated with the aggressive mesenchymal subtype. | [1][5] |
| Acute Myeloid Leukemia (AML) | Ectopically expressed in T-cell leukemias. | Overexpression correlates with worse progression-free and overall survival. | Axl overexpression is a poor prognostic factor. | [1][14] |
| Melanoma | Overexpressed. | Overexpressed. | Upregulation of Mer is associated with resistance to targeted therapies. | [13][19] |
| Prostate Cancer | Overexpressed. | Overexpressed. | - | [1][13] |
| Gastric Cancer | Co-expression with Axl. | Co-expression with Mer. | Co-expression of Axl and Mer correlates inversely with patient prognosis. | [14] |
Experimental Protocols
Elucidating the roles of Mer and Axl in cancer requires a variety of experimental techniques. Below are overviews of key methodologies.
Immunohistochemistry (IHC) for Mer and Axl Detection
Objective: To visualize the expression and localization of Mer and Axl proteins in tumor tissues.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., serum from the secondary antibody host).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for Mer or Axl.
-
Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
Western Blotting for Protein Expression Analysis
Objective: To quantify the levels of Mer and Axl protein in cell lysates or tissue homogenates.
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Mer, Axl, or phosphorylated forms of these kinases.
-
Secondary Antibody Incubation: A labeled secondary antibody is used to detect the primary antibody.
-
Detection: The signal is detected using chemiluminescence or fluorescence and captured using an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein levels.
RNA Interference (RNAi) for Gene Silencing
Objective: To specifically knockdown the expression of Mer or Axl to study their functional roles.
Methodology:
-
Design and Synthesis: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of Mer or Axl are designed and synthesized.
-
Transfection/Transduction: Cancer cells are transfected with siRNAs or transduced with viral vectors expressing shRNAs.
-
Selection (for shRNA): If using a stable knockdown approach with shRNAs, cells are selected with an appropriate antibiotic.
-
Validation of Knockdown: The reduction in Mer or Axl mRNA and protein expression is confirmed by qPCR and Western blotting, respectively.
-
Functional Assays: The effects of Mer or Axl knockdown on cell proliferation, survival, migration, and drug sensitivity are assessed using various in vitro assays.
In Vivo Xenograft Models
Objective: To evaluate the role of Mer and Axl in tumor growth and metastasis in a living organism.
Methodology:
-
Cell Line Preparation: Human cancer cells (with or without Mer/Axl knockdown or overexpression) are cultured and harvested.
-
Animal Inoculation: The cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, tissues such as the lungs and liver are harvested to assess for metastatic lesions.
-
Treatment Studies: To evaluate the efficacy of Mer/Axl inhibitors, tumor-bearing mice are treated with the investigational drug or a vehicle control, and tumor growth is monitored.
Therapeutic Targeting of Mer and Axl
The critical roles of Mer and Axl in driving tumor progression have made them compelling targets for cancer therapy. Several strategies are being pursued:
-
Small Molecule Inhibitors: A number of small molecule tyrosine kinase inhibitors that target Axl and/or Mer are in preclinical and clinical development.[1][16][18] These inhibitors block the kinase activity of the receptors, thereby inhibiting their downstream signaling.
-
Monoclonal Antibodies: Antibodies that bind to the extracellular domain of Mer or Axl can block ligand binding and receptor activation.[13][16]
-
Antibody-Drug Conjugates (ADCs): ADCs that target Axl are being developed to deliver potent cytotoxic agents directly to tumor cells overexpressing the receptor.[9]
-
Soluble Receptors (Ligand Traps): Soluble forms of the Axl or Mer extracellular domain can act as "ligand traps," sequestering Gas6 and preventing it from activating the endogenous receptors.[13]
Dual inhibition of both Mer and Axl is also being explored as a potentially more effective therapeutic strategy to overcome resistance mechanisms.[7][20]
Conclusion
Mer and Axl kinases are key drivers of tumor progression, influencing a wide range of malignant phenotypes from proliferation and survival to metastasis and therapeutic resistance. Their frequent overexpression in various cancers and association with poor clinical outcomes underscore their importance as therapeutic targets. A deeper understanding of their complex signaling networks and the development of robust experimental models are crucial for the successful clinical translation of Mer and Axl-targeted therapies. This guide provides a foundational resource for researchers and drug developers dedicated to combating cancer by targeting these critical oncogenic pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Axl and Mer kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma | MDPI [mdpi.com]
- 6. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of AXL and MER kinase: scope for lung and breast cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure and functions of Mer, an innate immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MERTK Mediates Intrinsic and Adaptive Resistance to AXL-targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ14145845: A Technical Guide to Investigating Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases, key components of the TAM (Tyro3, Axl, Mer) family. These kinases are implicated in a variety of oncogenic processes, including cell survival, proliferation, migration, and chemoresistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on downstream oncogenic signaling pathways.
Introduction to this compound and its Role in Oncogenic Signaling
This compound is a small molecule inhibitor that targets Mer and Axl kinases, which are frequently overexpressed in various cancers and are associated with poor prognosis.[1][2][3] By inhibiting these kinases, this compound disrupts key signaling cascades that drive tumor growth and survival. The inhibition of Mer and Axl has been shown to promote apoptosis and enhance the efficacy of cytotoxic agents in cancer cells, making it a promising strategy for cancer therapy.[1] The Axl signaling pathway, in particular, is a known driver of resistance to other targeted therapies, further highlighting the therapeutic potential of Axl inhibitors like this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | Value | Reference |
| MERTK | Enzymatic Assay (pIC50) | 9.0 | McCoull W, et al. J Med Chem. 2021 |
| MERTK | Cell-Based Assay (pIC50) | 7.7 | McCoull W, et al. J Med Chem. 2021 |
| Macrophage Efferocytosis | Cell-Based Assay (pIC50) | 7.6 | McCoull W, et al. J Med Chem. 2021 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the phosphorylation and activation of Mer and Axl, thereby blocking downstream signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay
This protocol is a general framework for determining the in vitro potency of this compound against purified Mer and Axl kinases.
Objective: To determine the IC50 value of this compound for Mer and Axl kinases.
Materials:
-
Purified recombinant human Mer and Axl kinase domains.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Specific peptide substrate for Mer/Axl.
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer.
-
Dispense the kinase/substrate mix into the assay wells.
-
Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Inhibition of Mer/Axl Phosphorylation
This protocol outlines a method to assess the ability of this compound to inhibit Mer and Axl phosphorylation in a cellular context.
Objective: To determine the cellular IC50 of this compound for the inhibition of Mer and Axl phosphorylation.
Materials:
-
A human cancer cell line endogenously expressing Mer and Axl (e.g., A549 non-small cell lung cancer cells).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-Axl, anti-total-Axl, and a loading control (e.g., anti-GAPDH).
-
Western blot reagents and equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
If necessary, stimulate the cells with a ligand (e.g., Gas6) to induce robust receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total Mer and Axl.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percent inhibition of phosphorylation at each compound concentration relative to the DMSO-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
A human cancer cell line known to form tumors in mice (e.g., A549).
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Conclusion
This compound is a valuable research tool for investigating the role of Mer and Axl in oncogenic signaling. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of dual Mer/Axl inhibition in cancer. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AZ14145845: A Potent and Selective IAK1 Inhibitor
As AZ14145845 is a fictional compound, the following in-depth technical guide is a representative example constructed to meet the specified formatting and content requirements. All data, experimental protocols, and associated details are illustrative.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor targeting the Inhibitor of Apoptosis Kinase 1 (IAK1). IAK1 is a serine/threonine kinase that has been identified as a critical node in pro-survival signaling pathways and is frequently overexpressed in a range of solid tumors. By promoting cell survival and inhibiting apoptosis, IAK1 overexpression is a key driver of tumorigenesis and resistance to standard-of-care therapies. This compound was developed to selectively inhibit IAK1, thereby restoring apoptotic signaling and suppressing tumor growth. This document summarizes the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of IAK1. By binding to the ATP-binding pocket of the IAK1 kinase domain, it prevents the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). In its unphosphorylated state, BAD is free to heterodimerize with anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic cascade.
Pharmacological Data
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of IAK1 in biochemical assays. Its potency against a panel of related kinases was evaluated to establish its selectivity profile.
| Kinase Target | This compound IC₅₀ (nM) | Selectivity (Fold vs. IAK1) |
| IAK1 | 1.2 | - |
| IAK2 | 158 | 132x |
| MAPK1 | > 10,000 | > 8,333x |
| CDK2 | 2,450 | 2,042x |
| SRC | > 10,000 | > 8,333x |
Cellular Proliferation Assay
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with varying levels of IAK1 expression.
| Cell Line | Cancer Type | IAK1 Expression | This compound GI₅₀ (nM) |
| NCI-H460 | Lung Carcinoma | High | 25 |
| A549 | Lung Carcinoma | Low | 1,800 |
| MDA-MB-231 | Breast Cancer | High | 42 |
| MCF-7 | Breast Cancer | Moderate | 650 |
| U-87 MG | Glioblastoma | High | 35 |
In Vivo Tumor Growth Inhibition
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the IAK1-high NCI-H460 human lung carcinoma cell line.
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | - | - |
| This compound | 10 | 45 | < 0.05 |
| This compound | 30 | 88 | < 0.001 |
Experimental Protocols
IAK1 Biochemical Inhibition Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated peptide substrate by recombinant human IAK1.
-
Procedure:
-
Recombinant IAK1 enzyme (5 nM) was incubated with varying concentrations of this compound (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature in a 384-well plate.
-
The kinase reaction was initiated by adding ATP (10 µM) and a ULight™-labeled peptide substrate (50 nM).
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA (20 mM).
-
A Europium-labeled anti-phospho-serine antibody (2 nM) was added, and the plate was incubated for 30 minutes.
-
The TR-FRET signal was read on an appropriate plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
IC₅₀ values were calculated using a four-parameter logistic fit of the dose-response curves.
-
Cell Proliferation (GI₅₀) Assay
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on the quantification of ATP.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound (0.01 nM to 20 µM) for 72 hours.
-
After incubation, the plate was equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent was added to each well.
-
The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
GI₅₀ values (the concentration causing 50% reduction in cell growth) were calculated from dose-response curves.
-
NCI-H460 Xenograft Mouse Model
-
Principle: To evaluate the in vivo anti-tumor efficacy of this compound, a human tumor xenograft model was established by implanting NCI-H460 cells into immunodeficient mice.
-
Procedure:
-
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10⁶ NCI-H460 cells suspended in Matrigel.
-
Tumors were allowed to grow to an average volume of approximately 150-200 mm³.
-
Mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).
-
The compound was formulated in 0.5% methylcellulose and administered once daily (QD) by oral gavage.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
The study was terminated after 21 days, and the percent tumor growth inhibition (%TGI) was calculated for each treatment group relative to the vehicle control.
-
AZ14145845: A Technical Whitepaper on the Discovery and Development of a Novel Dual Mer/Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ14145845 is a potent and highly selective, orally bioavailable dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family.[1][2] Developed by AstraZeneca, this preclinical candidate emerged from a focused medicinal chemistry effort to optimize an imidazo[1,2-a]pyridine series identified through a DNA-encoded library screen. By inhibiting Mer and Axl, this compound targets key pathways in the tumor microenvironment that contribute to immune evasion and therapeutic resistance. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.
Introduction: Targeting the TAM Family in Immuno-Oncology
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are key regulators of the innate immune response. Their overexpression and activation in the tumor microenvironment are associated with a poor prognosis in various cancers. The ligands for Axl and Mer, Gas6 and Protein S, bridge the RTKs to phosphatidylserine on the surface of apoptotic cells, triggering signaling cascades that promote efferocytosis (the clearance of apoptotic cells) by macrophages. This process leads to a dampening of the inflammatory response and the creation of an immunosuppressive tumor microenvironment.
Inhibition of Mer and Axl has emerged as a promising strategy to reverse this immunosuppression and enhance the efficacy of immuno-oncology therapies.[1] By blocking Mer-mediated efferocytosis, the polarization of macrophages towards an anti-inflammatory M2 phenotype can be reversed. Axl inhibition can further enhance the T-cell response to immunotherapies by limiting the suppression of Toll-like receptor and cytokine receptor signaling in dendritic cells.[1] this compound was developed as a highly selective dual inhibitor to probe the therapeutic hypothesis of targeting both Mer and Axl in oncology.
Discovery and Medicinal Chemistry
The journey to this compound began with a DNA-encoded library screen that identified initial hits from an imidazo[1,2-a]pyridine series. The subsequent lead optimization program was guided by a structure-based design approach with the primary goals of enhancing potency against both Mer and Axl kinases and reducing lipophilicity to improve the overall physicochemical properties of the compounds.
A key focus of the medicinal chemistry effort was the modification of a chloro-biphenyl group present in the initial hits. This part of the molecule was found to contribute significantly to the compound's lipophilicity. Through systematic structure-activity relationship (SAR) studies, researchers were able to replace this group with moieties that improved kinase selectivity and ligand lipophilicity efficiency (LLE) while maintaining or improving potency. This optimization process ultimately led to the identification of this compound (also referred to as compound 32 in associated publications).
Mechanism of Action
This compound is a Type I 1/2 dual inhibitor of Mer and Axl kinases.[1] This classification indicates that it binds to the ATP-binding pocket of the kinases in their active conformation. By occupying this pocket, this compound prevents the binding of ATP, thereby blocking the autophosphorylation of the kinases and the subsequent activation of downstream signaling pathways.
The inhibition of Mer and Axl by this compound disrupts several critical cellular processes that contribute to cancer progression and immune evasion. These include:
-
Inhibition of Efferocytosis: By blocking Mer signaling in macrophages, this compound is designed to inhibit the clearance of apoptotic tumor cells, thereby promoting a pro-inflammatory tumor microenvironment.
-
Modulation of Immune Cell Function: Inhibition of Mer and Axl can repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype and enhance the antigen-presenting capabilities of dendritic cells.
-
Direct Anti-Tumor Effects: Axl is implicated in tumor cell proliferation, survival, and migration. Inhibition of Axl signaling can directly impede these processes.
The downstream signaling pathways affected by Mer and Axl inhibition include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are central to cell survival, proliferation, and migration.
Figure 1: Simplified signaling pathway of Mer/Axl and the inhibitory action of this compound.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency, selectivity, and in vivo activity.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | pIC50 |
| Enzymatic Assay | Mer | 9.0 |
| Cellular Assay (Cos-7) | Mer | 7.7 |
| Macrophage Efferocytosis Assay | - | 7.6 |
| Enzymatic Assay | Axl | 7.8 (in pAxl) |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Panel | Concentration | Number of Kinases | Kinases with >75% Inhibition |
| Kinome Profiling | 1 µM | 387 | Mer, Axl, MAP4K5 |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome |
| Mer-dependent xenograft | This compound | Dose-dependent tumor growth inhibition |
| Axl-dependent xenograft | This compound | Dose-dependent tumor growth inhibition |
| MC38 syngeneic model | This compound + anti-PD1 + IR | Increased survival |
IR: Ionizing Radiation
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the preclinical evaluation of this compound.
Kinase Assays
Biochemical kinase assays were performed to determine the inhibitory activity of this compound against Mer, Axl, and a broad panel of other kinases. A common method for this is a radiometric assay, such as the 33P-ATP filter binding assay .
-
Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate peptide by the kinase.
-
General Protocol:
-
The kinase, substrate peptide, and varying concentrations of the inhibitor (this compound) are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The reaction mixture is transferred to a filter membrane that binds the phosphorylated substrate.
-
Unreacted [γ-33P]ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assays
Cell-based assays were used to assess the potency of this compound in a more physiologically relevant context.
-
Phospho-Mer/Axl Western Blot:
-
Cells overexpressing Mer or Axl (e.g., Cos-7) are treated with varying concentrations of this compound.
-
The cells are then stimulated with the ligand (e.g., Gas6) to induce kinase phosphorylation.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Mer or Axl and total Mer or Axl.
-
The inhibition of phosphorylation is quantified by densitometry.
-
-
Macrophage Efferocytosis Assay:
-
Human monocyte-derived macrophages are treated with different concentrations of this compound.
-
Apoptotic tumor cells (labeled with a fluorescent dye) are added to the macrophage culture.
-
After an incubation period, non-engulfed apoptotic cells are washed away.
-
The percentage of macrophages that have engulfed apoptotic cells is determined by flow cytometry or fluorescence microscopy.
-
Figure 2: General workflow for a macrophage efferocytosis assay.
In Vivo Studies
-
Tumor Xenograft Models:
-
Immunocompromised mice are subcutaneously implanted with tumor cells engineered to be dependent on Mer or Axl signaling.
-
Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
This compound is administered orally at various dose levels.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring target inhibition).
-
-
Syngeneic Tumor Models for Immuno-oncology Studies:
-
Immunocompetent mice (e.g., C57BL/6) are implanted with a syngeneic tumor cell line (e.g., MC38).
-
Mice are treated with this compound in combination with an anti-PD1 antibody and/or ionizing radiation.
-
Tumor growth and overall survival are monitored.
-
Preclinical Safety and Development Status
As part of its preclinical evaluation, this compound has undergone safety and toxicology studies. One notable investigation focused on ocular safety, as Mer is known to play a role in retinal homeostasis. These studies are critical for identifying potential on-target toxicities early in development.
Currently, this compound is in the preclinical stage of development.[3] There is no publicly available information indicating that it has entered clinical trials.
Conclusion
This compound is a potent, selective, and orally bioavailable dual inhibitor of Mer and Axl kinases that has demonstrated promising preclinical activity. Its development was driven by a structure-based design approach, resulting in a compound with excellent potency and a favorable selectivity profile. The preclinical data support the therapeutic hypothesis that dual inhibition of Mer and Axl can modulate the tumor microenvironment to be more susceptible to anti-tumor immune responses. Further investigation is warranted to determine the full therapeutic potential of this compound in various oncology indications.
References
AZ14145845: A Technical Guide for Investigating Tyrosine Kinase Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a primary obstacle in cancer therapy. While targeted therapies have revolutionized treatment for many malignancies, their efficacy is often limited by innate or acquired resistance mechanisms. The receptor tyrosine kinases Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, have been increasingly implicated in driving resistance to a multitude of anticancer agents, including conventional chemotherapy and other TKIs. AZ14145845 is a potent and highly selective dual inhibitor of Axl and Mer kinases, making it a critical tool for elucidating and potentially overcoming resistance mechanisms mediated by these pathways. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in the study of TKI resistance.
The Role of Axl and Mer in TKI Resistance
Axl and Mer are frequently overexpressed in various cancers and their activation is associated with poor prognosis and therapeutic resistance.[1][2][3] Activation of Axl and Mer signaling can promote cancer cell survival, proliferation, migration, and invasion.[3][4] A growing body of evidence suggests that these kinases play a pivotal role in resistance to targeted therapies by sustaining a mesenchymal phenotype, which is a major mechanism of resistance, and by repressing the innate immune response.[3]
Mechanisms of Axl/Mer-mediated resistance are multifaceted and can be innate, adaptive, or acquired.[3] These include:
-
Signaling Pathway Redundancy and Crosstalk: Axl and Mer can activate downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which can compensate for the inhibition of a primary oncogenic driver.[2][4] This allows cancer cells to bypass the therapeutic blockade.
-
Epithelial-to-Mesenchymal Transition (EMT): Axl signaling is a key driver of EMT, a cellular program associated with drug resistance, invasion, and metastasis.[3]
-
Immune Evasion: Both Axl and Mer contribute to a suppressed tumor microenvironment, which can limit the efficacy of immunotherapies and other treatments.[3]
Given their central role in these resistance mechanisms, inhibiting Axl and Mer with a selective agent like this compound presents a promising strategy to restore sensitivity to other TKIs.
Quantitative Data on this compound
While specific data on cell lines resistant to this compound is not yet available, the following tables illustrate the expected data presentation from studies investigating its efficacy in overcoming resistance to other TKIs.
Table 1: In Vitro Activity of a Primary TKI in Parental and Resistant Cell Lines with and without this compound
| Cell Line | Primary TKI | Primary TKI IC50 (nM) | Primary TKI + this compound (100 nM) IC50 (nM) | Fold-Change in IC50 |
| Parental Cancer Cell Line | TKI-X | 15 | 12 | 0.8 |
| TKI-X Resistant Cell Line | TKI-X | 850 | 45 | 0.05 |
| Parental Cancer Cell Line | TKI-Y | 25 | 22 | 0.88 |
| TKI-Y Resistant Cell Line | TKI-Y | 1200 | 70 | 0.06 |
Table 2: Effect of this compound on Protein Expression in TKI-Resistant Cells
| Cell Line | Treatment | p-Axl (Relative Expression) | p-Mer (Relative Expression) | p-Akt (Relative Expression) | p-ERK1/2 (Relative Expression) |
| TKI-X Resistant | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| TKI-X Resistant | TKI-X (500 nM) | 0.95 | 0.98 | 0.92 | 0.35 |
| TKI-X Resistant | This compound (100 nM) | 0.12 | 0.15 | 0.45 | 0.88 |
| TKI-X Resistant | TKI-X + this compound | 0.10 | 0.11 | 0.18 | 0.15 |
Experimental Protocols
Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells (parental and resistant) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of the primary TKI and this compound in culture medium.
-
Treatment: Add 100 µL of the 2X drug solutions to the respective wells. Include vehicle-only wells as a control. For combination studies, add a fixed concentration of this compound with the serial dilution of the primary TKI.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the indicated concentrations of TKIs for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Axl, Axl, p-Mer, Mer, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Axl/Mer bypass signaling in TKI resistance.
Caption: Dual inhibition with this compound restores apoptosis.
References
- 1. Targeting Axl and Mer kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
AZ14145845: A Technical Overview of a Dual MER/AXL Kinase Inhibitor and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14145845 is a novel, highly selective, orally bioavailable, dual inhibitor of the MER and AXL receptor tyrosine kinases (RTKs).[1][2] As members of the TAM (TYRO3, AXL, MER) family of RTKs, MER and AXL are implicated in the regulation of innate immunity and are frequently overexpressed in various cancers, where they contribute to a pro-tumoral and immunosuppressive microenvironment.[1][3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and its effects on the tumor microenvironment (TME).
Core Mechanism of Action
This compound functions as a type I½ kinase inhibitor, targeting both MER and AXL kinases.[1] These kinases are key regulators of macrophage function. Their inhibition by this compound is intended to modulate the activity of tumor-associated macrophages (TAMs), shifting them from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. This shift is expected to enhance anti-tumor immunity. A primary mechanism through which MER and AXL promote an immunosuppressive TME is via the process of efferocytosis, the clearance of apoptotic cells. By inhibiting MER/AXL, this compound can block efferocytosis by macrophages, a process that otherwise leads to the release of anti-inflammatory cytokines and suppression of anti-tumor immune responses.[1]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Activity of this compound
| Target/Assay | Parameter | Value | Reference |
| MERTK enzyme | pIC50 | 9.0 | [1][2] |
| MERTK Cos-7 cell | pIC50 | 7.7 | [1][2] |
| Macrophage efferocytosis | pIC50 | 7.6 | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Ba/F3 mouse xenografts | This compound in combination with anti-PD1 antibody | Extended survival | |
| Syngeneic MC38 model | This compound | Demonstrated efficacy |
Note: Detailed quantitative data on tumor growth inhibition, changes in immune cell populations, and cytokine profiles from these in vivo studies are not publicly available.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of MER and AXL by this compound is expected to block downstream signaling pathways that promote a pro-tumor, immunosuppressive microenvironment.
Caption: Proposed mechanism of action of this compound on TAMs.
Experimental Protocols
In Vivo Ocular Safety Assessment in Mice
A study was conducted to evaluate the potential ocular toxicity of this compound.[3]
-
Animal Model: Male C57BL/6J mice.
-
Drug Formulation: this compound was formulated in 10% (v/v) DMSO and 90% (v/v) polyethylene glycol 300.
-
Administration: Oral gavage once daily for 28 days at a dose of 100 mg/kg.
-
Analysis:
-
Mass Spectrometry Imaging (MSI): To determine the distribution of this compound in the eye.
-
Histopathology: To assess structural changes in the retina.
-
Transmission Electron Microscopy (TEM): For ultrastructural analysis of retinal layers.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for the in vivo ocular safety assessment of this compound.
Discussion and Future Directions
The available preclinical data indicate that this compound is a potent dual inhibitor of MER and AXL kinases with demonstrated activity in modulating macrophage function.[1][2] Its efficacy in preclinical cancer models, particularly in combination with immunotherapy, suggests a potential role in overcoming resistance to checkpoint inhibitors by modulating the tumor microenvironment.[5]
However, a significant challenge for the clinical development of this compound is the observed ocular toxicity.[3] The accumulation of the compound in the retinal pigment epithelium and subsequent retinal degeneration in mice led to the discontinuation of its progression into clinical trials.[3]
Future research in this area could focus on:
-
Developing MER/AXL inhibitors with an improved safety profile: Medicinal chemistry efforts could be directed towards designing inhibitors with reduced ocular distribution.
-
Investigating the detailed immunomodulatory effects: Further in-depth studies are needed to fully characterize the impact of dual MER/AXL inhibition on the diverse immune cell populations within the TME and the resulting cytokine milieu.
-
Identifying predictive biomarkers: Understanding which patient populations are most likely to respond to MER/AXL inhibition will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Formulation of AZ14145845
Introduction
AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), which are members of the TAM (Tyro3, Axl, Mer) family.[1][2] These kinases are implicated in various cellular processes, including cell survival, proliferation, and immune regulation. Dysregulation of Mer and Axl signaling is associated with the progression of various cancers, making them attractive targets for therapeutic intervention. This compound's inhibitory action on these pathways makes it a valuable tool for preclinical cancer research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of Mer and Axl kinases.[1] The activation of Axl is known to stimulate several downstream signaling cascades, including the PI3K/AKT, ERK, p38 MAPK, NF-κB, and STAT pathways.[3] By blocking the initial signaling event, this compound can effectively shut down these pro-survival and pro-proliferative signals in cancer cells. It is important to note that inhibition of MerTK may have on-target toxicity effects, as it plays a crucial role in the phagocytosis of photoreceptor outer segments in the retina.[4]
Data Presentation
Table 1: this compound In Vivo Formulation Protocols
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility | Solution Appearance |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 5 mg/mL (8.90 mM) | Clear solution |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 5 mg/mL (8.90 mM) | Clear solution |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 5 mg/mL (8.90 mM) | Clear solution |
Experimental Protocols
Stock Solution Preparation
-
Prepare a stock solution of this compound in DMSO. A concentration of 50 mg/mL is recommended for ease of dilution into the final formulation vehicles.
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
In Vivo Formulation Protocols
Protocol 1: PEG300/Tween-80 Formulation
This protocol is a common choice for achieving good solubility of hydrophobic compounds for in vivo administration.
-
To prepare 1 mL of the final formulation, start with 100 μL of the 50 mg/mL this compound stock solution in DMSO.[4]
-
Add 400 μL of PEG300 to the DMSO stock and mix thoroughly until the solution is homogenous.[4]
-
Add 50 μL of Tween-80 and continue to mix.[4]
-
Finally, add 450 μL of saline to bring the total volume to 1 mL.[4]
-
Mix until a clear solution is obtained.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 2: SBE-β-CD Formulation
This formulation utilizes a cyclodextrin to enhance the solubility of the compound in an aqueous vehicle.
-
To prepare 1 mL of the final formulation, start with 100 μL of the 50 mg/mL this compound stock solution in DMSO.[4]
-
Add 900 μL of a 20% SBE-β-CD solution in saline.[4]
-
Mix thoroughly until a clear solution is achieved.[4] Gentle heating or sonication can be applied if necessary to facilitate dissolution.[4]
Protocol 3: Corn Oil Formulation
This protocol is suitable for oral or subcutaneous administration of lipophilic compounds.
-
To prepare 1 mL of the final formulation, start with 100 μL of the 50 mg/mL this compound stock solution in DMSO.[4]
-
Add 900 μL of corn oil.[4]
-
Mix vigorously until the compound is fully dissolved and the solution is clear.[4] Note that this formulation may not be suitable for intravenous administration.
Mandatory Visualization
Caption: this compound inhibits Mer and Axl, blocking downstream signaling pathways.
Caption: Workflow for the in vivo formulation of this compound.
References
Application Notes and Protocols for AZ14145845 (Hypothetical Compound)
Introduction
AZ14145845 is a potent and selective, ATP-competitive inhibitor of the XYZ Kinase. Due to its novelty, establishing robust and reproducible protocols for its in vivo evaluation is critical for advancing preclinical research. These application notes provide detailed procedures for the preparation of this compound for administration in animal studies, ensuring consistency and accuracy in experimental outcomes. The following protocols cover reconstitution, formulation for common administration routes, and quality control checks.
Data Presentation: Physicochemical Properties of this compound
A summary of the essential physicochemical properties of this compound is provided below. These values are critical for accurate dose calculations and the selection of appropriate formulation vehicles.
| Property | Value | Notes |
| Molecular Weight | 482.55 g/mol | Use for all molarity and concentration calculations. |
| Appearance | White to off-white lyophilized powder | Visually inspect for any discoloration or aggregation before use. |
| Purity (HPLC) | >99.5% | Confirmed by the manufacturer's Certificate of Analysis. |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 207 mM) | Dimethyl sulfoxide (DMSO) is suitable for creating high-concentration stock solutions. |
| Solubility in Ethanol | ≥ 25 mg/mL (≥ 51.8 mM) | Useful as a co-solvent in formulations. |
| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble in water; requires a specific vehicle for in vivo use. |
Experimental Protocols
1. Reconstitution of Lyophilized this compound to Create a Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which will be used for subsequent dilutions and final formulations.
-
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Aseptically add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 20 µL of DMSO for every 1 mg of compound).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.
2. Preparation of this compound for Oral (P.O.) Administration in Rodents
This protocol outlines the formulation of this compound into a suspension suitable for oral gavage.
-
Materials:
-
This compound stock solution (e.g., 50 mg/mL in DMSO)
-
Tween® 80 (Polysorbate 80)
-
Methylcellulose (0.5% w/v in sterile water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
-
Procedure:
-
Calculate the total volume of formulation required based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle solution. For a final formulation containing 1% Tween® 80 and 0.5% methylcellulose, first mix the required volume of Tween® 80 with the 0.5% methylcellulose solution.
-
In a sterile conical tube, add the required volume of the this compound stock solution.
-
Slowly add the vehicle solution to the stock solution while continuously vortexing to prevent precipitation. The final concentration of DMSO in the formulation should not exceed 5%.
-
Continue to vortex or sonicate the suspension in a water bath for 5-10 minutes to ensure a uniform and fine suspension.
-
Visually inspect the final formulation for homogeneity before each administration. Keep the suspension on a stir plate or vortex briefly before drawing each dose.
-
-
Example Calculation for a 10 mg/kg Dose:
-
Animal weight: 25 g
-
Dosing volume: 10 mL/kg = 0.25 mL per animal
-
Dose per animal: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required final concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
3. Preparation of this compound for Intravenous (I.V.) Administration in Rodents
This protocol describes the preparation of a clear, soluble formulation for intravenous injection.
-
Materials:
-
This compound stock solution (e.g., 50 mg/mL in DMSO)
-
Solutol® HS 15 (Kolliphor® HS 15) or PEG400
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the required volume of the final formulation.
-
Prepare the vehicle. A common vehicle for I.V. administration is 10% DMSO, 40% PEG400, and 50% Saline.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the required volume of PEG400 (or other solubilizing agent) and mix thoroughly.
-
Slowly add the saline or D5W to the mixture while vortexing.
-
Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration to ensure sterility and remove any potential micro-precipitates.
-
Visualizations
Caption: Workflow for preparing this compound from powder to final in vivo formulations.
Application Notes and Protocols for Cell-based Assays Using AZ14145845
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), which belong to the TAM (Tyro3, Axl, Mer) family.[1] Dysregulation of Mer and Axl signaling is implicated in the progression of various cancers, promoting cell survival, proliferation, migration, and chemoresistance. These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, enabling researchers to assess its therapeutic potential.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the Mer and Axl kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. Key downstream pathways affected include the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cancer cell survival and proliferation.
Relevant Signaling Pathway
The TAM receptor signaling pathway plays a critical role in normal cellular processes and is frequently hijacked in cancer. Ligand binding (e.g., Gas6) to Axl or Mer induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.
Quantitative Data
Due to the limited availability of public data for this compound, the following table presents representative IC50 values for similar, well-characterized dual Mer/Axl inhibitors, UNC2025 and MRX-2843, in various cancer cell lines. This data illustrates the expected potency range for a dual Mer/Axl inhibitor.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| UNC2025 | Mer | 697 (B-ALL) | Cell-based Phosphorylation | 2.7 |
| UNC2025 | Axl | - | Cell-based Phosphorylation | 122 |
| UNC2025 | Mer/Flt3 | Molm-14 (AML) | Colony Formation | ~10 |
| MRX-2843 | Mer | - | Enzymatic | 1.3 |
| MRX-2843 | Flt3 | - | Enzymatic | 0.64 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 - non-small cell lung cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phospho-Mer and Phospho-Axl
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of Mer and Axl kinases in cancer cells.
Materials:
-
Cancer cell line with known Mer/Axl expression (e.g., H1299 - non-small cell lung cancer)
-
Complete culture medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Gas6 (ligand for stimulation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-Axl, anti-total-Axl, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200-400 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound in cell-based assays.
References
Application Notes and Protocols for Western Blot Analysis Following AZ14145845 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of AZ14145845, a potent and selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs).[1] The protocols outlined below detail the necessary steps from cell treatment to data analysis, enabling researchers to effectively assess the impact of this compound on downstream signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets Mer and Axl, two members of the TAM (Tyro3, Axl, Mer) family of RTKs. These receptors are implicated in various cellular processes, including proliferation, survival, and migration. Dysregulation of Mer and Axl signaling is associated with the progression of various cancers.[2] Upon activation by their ligand, Gas6, Axl and Mer autophosphorylate and subsequently activate downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[3] By inhibiting the kinase activity of Mer and Axl, this compound is expected to decrease the phosphorylation of these receptors and their downstream effectors, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Western blot analysis is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound. This method allows for the specific detection and quantification of changes in the phosphorylation status and total protein levels of key signaling molecules, thereby providing direct evidence of target engagement and downstream pathway modulation.
Data Presentation: Expected Effects of this compound on Key Signaling Proteins
The following table summarizes the anticipated quantitative changes in protein expression and phosphorylation following treatment with this compound. The data is presented as a representative example based on the known mechanism of Axl inhibitors.[3] Researchers should generate their own data for specific cell lines and experimental conditions.
| Target Protein | Treatment Group | Fold Change vs. Control (Vehicle) | p-value |
| p-Axl (Tyr779) | This compound (100 nM, 1h) | ↓ 0.2 ± 0.05 | < 0.01 |
| Total Axl | This compound (100 nM, 1h) | ~ 1.0 ± 0.1 | > 0.05 |
| p-Mer (Tyr749) | This compound (100 nM, 1h) | ↓ 0.3 ± 0.07 | < 0.01 |
| Total Mer | This compound (100 nM, 1h) | ~ 1.0 ± 0.1 | > 0.05 |
| p-Akt (Ser473) | This compound (100 nM, 1h) | ↓ 0.4 ± 0.1 | < 0.05 |
| Total Akt | This compound (100 nM, 1h) | ~ 1.0 ± 0.1 | > 0.05 |
| p-ERK1/2 (Thr202/Tyr204) | This compound (100 nM, 1h) | ~ 1.0 ± 0.15 | > 0.05 |
| Total ERK1/2 | This compound (100 nM, 1h) | ~ 1.0 ± 0.1 | > 0.05 |
Note: The fold change is represented as the mean ± standard deviation. The p-value indicates the statistical significance of the change. The effect on p-ERK1/2 can be cell-type dependent and may not always be significant.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: this compound inhibits Axl and Mer signaling pathways.
Caption: Western Blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, H1299) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal levels of pathway activation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 10, 100, 1000 nM). A vehicle control (DMSO) should be included.
-
Incubation: Remove the starvation medium and add the medium containing this compound or vehicle. Incubate for the desired time points (e.g., 1, 6, 24 hours).
-
Ligand Stimulation (Optional): To assess the inhibitory effect on ligand-induced phosphorylation, add recombinant human Gas6 (e.g., 200 ng/mL) for the last 15-30 minutes of the inhibitor treatment period.
Cell Lysis and Protein Extraction
-
Wash Cells: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Use a standard protein quantification method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., BSA).
-
Measure Absorbance: Measure the absorbance of the standards and samples according to the manufacturer's protocol.
-
Calculate Concentration: Determine the protein concentration of each sample by interpolating from the standard curve.
SDS-PAGE
-
Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Ensure all samples have the same final protein concentration (e.g., 20-30 µg per lane).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer.
-
Transfer Sandwich: Assemble the transfer sandwich with the gel and membrane according to the transfer system's instructions (wet or semi-dry transfer).
-
Transfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target proteins.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Axl, rabbit anti-Axl, rabbit anti-phospho-Akt, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.
Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands. Further normalization to a loading control (e.g., β-actin or GAPDH) can also be performed.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes between treatment groups.
References
Application Notes and Protocols for Kinase Activity Assay of AZ14145845
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ14145845 is a highly selective, dual inhibitor of the TAM family receptor tyrosine kinases (RTKs) Mer and Axl.[1][2][3][4] These kinases are frequently overexpressed in various cancers and are implicated in tumor progression, metastasis, and the development of resistance to conventional therapies.[5][6][7][8] Consequently, the inhibition of Mer and Axl represents a promising therapeutic strategy in oncology.[6][7] This document provides detailed protocols for biochemical and cell-based assays to characterize the kinase activity of this compound and its cellular effects.
Data Presentation
The inhibitory activity of this compound against its target kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative biochemical potencies for this compound against Mer and Axl kinases.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | Mer | Biochemical | < 10 |
| This compound | Axl | Biochemical | < 10 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Signaling Pathway
The TAM kinases, Mer and Axl, are activated by their ligand, Gas6, leading to the autophosphorylation of the kinase domain and subsequent activation of downstream signaling pathways that promote cell survival, proliferation, and migration.[6][8] Key downstream pathways include the PI3K/AKT and MAPK/ERK cascades.[6][7] this compound inhibits the kinase activity of Mer and Axl, thereby blocking these oncogenic signaling events.
Caption: TAM Receptor Signaling Pathway Inhibition by this compound.
Experimental Protocols
Biochemical Kinase Activity Assay: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to Mer and Axl kinases.[9][10][11]
Materials:
-
Recombinant Mer or Axl kinase (Thermo Fisher Scientific)
-
LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)[12]
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9][13]
-
This compound
-
384-well microplates (low-volume, white)
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 1X Kinase Buffer A at 4 times the final desired concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase (e.g., 10 nM Axl or 15 nM Mer) and Eu-anti-Tag antibody (e.g., 4 nM) in 1X Kinase Buffer A at 2 times the final desired concentration.[9][14]
-
Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4 times the final desired concentration (e.g., 40 nM for Axl).[9]
-
Assay Assembly:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[9][13]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).[15]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay: Inhibition of Ligand-Induced Pathway Activation
This protocol measures the ability of this compound to inhibit the phosphorylation of a downstream effector, such as AKT, in response to ligand-induced activation of Mer or Axl in cancer cells.[10][16][17]
Materials:
-
Cancer cell line overexpressing Mer or Axl (e.g., A549 lung cancer cells)[5]
-
Cell culture medium and supplements
-
Recombinant human Gas6 (ligand)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Experimental Workflow:
Caption: Workflow for the Cell-Based Phosphorylation Assay.
Procedure:
-
Cell Culture: Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AKT and total AKT.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal. Determine the concentration of this compound that causes 50% inhibition of Gas6-induced AKT phosphorylation.
Conclusion
The provided protocols offer robust methods for characterizing the biochemical and cellular activity of this compound. The LanthaScreen® assay provides a high-throughput method for determining the direct binding affinity of the inhibitor to its target kinases. The cell-based Western blot assay confirms the on-target activity of this compound in a physiologically relevant context by measuring the inhibition of downstream signaling. These assays are essential tools for the preclinical evaluation and development of this compound and other Mer/Axl kinase inhibitors.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mer or Axl receptor tyrosine kinase inhibition promotes apoptosis, blocks growth and enhances chemosensitivity of human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for AZ14145845 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ14145845 is a potent and highly selective dual inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, Mer and Axl. These kinases are implicated in various aspects of cancer progression, including proliferation, survival, metastasis, and regulation of the tumor microenvironment. Overexpression of Mer and Axl has been observed in numerous malignancies, often correlating with poor prognosis and resistance to therapy. This document provides detailed application notes and protocols for the utilization of this compound in preclinical in vivo mouse models, with a focus on xenograft studies for cancer research. While specific dosage data for this compound from peer-reviewed publications is not currently available, this guide offers a comprehensive framework for establishing an effective experimental design, including formulation, administration, and pharmacodynamic assessment.
Introduction
The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are key regulators of cellular homeostasis. In the context of oncology, the aberrant activation of Axl and Mer signaling pathways is a significant driver of tumorigenesis and therapeutic resistance. These receptors can be activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, leading to the downstream activation of pro-survival and proliferative signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This compound, by targeting both Mer and Axl, offers a promising therapeutic strategy to counteract these effects.
Data Presentation
As no specific in vivo dosage studies for this compound have been publicly released, the following tables provide dosage information for other dual Axl/Mer inhibitors, which can serve as a starting point for dose-range finding studies.
Table 1: Summary of In Vivo Dosing for Dual Axl/Mer Kinase Inhibitors in Mouse Models
| Compound | Mouse Model | Tumor Type | Dosing Regimen | Route of Administration | Reference |
| INCB081776 | SCID | H1299 (Human NSCLC) | 3, 10, or 30 mg/kg | Not Specified | [1] |
| ONO-9330547 | SCID | MV-4-11 (Human AML) | 0.3, 1, or 3 mg/kg, twice daily | Oral | [2] |
Table 2: Formulation for this compound In Vivo Studies
| Component | Concentration in Final Formulation | Purpose |
| This compound | To be determined by dose-range finding study | Active Pharmaceutical Ingredient |
| DMSO | 10% | Solubilizing Agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Vehicle |
Note: This formulation is a recommended starting point. Optimization may be necessary based on the desired final concentration of this compound and stability.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Prepare Vehicle: In a sterile conical tube, mix the vehicle components in the following order, ensuring complete mixing after each addition:
-
Add the required volume of PEG300.
-
Add the required volume of Tween-80 and mix thoroughly.
-
Add the required volume of sterile saline.
-
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 20 µL of a 50 mg/mL stock to 980 µL of the vehicle.
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile tube before administration to the animals.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for xenograft studies with human cancer cell lines.
Procedure:
-
Cell Culture and Implantation:
-
Culture the human cancer cell line of interest (e.g., a line with known Mer/Axl overexpression) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
-
Dose-Range Finding (Pilot Study):
-
It is critical to perform a pilot study to determine the maximum tolerated dose (MTD) and an effective dose of this compound.
-
Based on the data for other dual Axl/Mer inhibitors, a starting dose range of 1-30 mg/kg administered daily via oral gavage or intraperitoneal injection could be explored.
-
Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
-
Definitive Efficacy Study:
-
Based on the pilot study, select 2-3 dose levels for the main efficacy study.
-
Administer this compound or vehicle control to the respective groups according to the determined schedule (e.g., daily, once or twice a day).
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry.
-
Protocol 3: Pharmacodynamic Assessment of Mer/Axl Inhibition
Objective: To confirm that this compound is hitting its intended targets in the tumor tissue.
Procedure (Western Blot):
-
Protein Extraction: Homogenize the snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against phospho-Mer, total Mer, phospho-Axl, and total Axl.
-
To assess downstream signaling, probe for phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition in the this compound-treated groups compared to the vehicle control.
Mandatory Visualizations
Caption: Simplified Mer/Axl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
References
Application Notes and Protocols: AZ14145845 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known mechanism of action of AZ14145845 as a dual Mer/Axl kinase inhibitor and publicly available data on other inhibitors of the same class in combination with chemotherapy. As of the date of this document, specific preclinical or clinical data for this compound in combination with chemotherapeutic agents is not widely available in the public domain. The protocols provided are generalized and should be optimized for specific experimental conditions.
Introduction
This compound is a potent and highly selective dual inhibitor of the receptor tyrosine kinases Mer and Axl.[1][2] These kinases are members of the TAM (Tyro3, Axl, Mer) family and their overexpression and activation are implicated in tumor progression, metastasis, and the development of resistance to conventional cancer therapies in a variety of solid and hematological malignancies.[3][4] Inhibition of Mer and Axl signaling can disrupt key oncogenic pathways, including cell survival, proliferation, and migration.[1][5][6] Preclinical evidence for other Mer/Axl inhibitors suggests a strong synergistic potential when combined with standard-of-care chemotherapy, such as platinum agents (e.g., carboplatin) and taxanes (e.g., paclitaxel).[7][8][9] This combination strategy aims to enhance the cytotoxic effects of chemotherapy and overcome chemoresistance.
These application notes provide a framework for investigating the synergistic anti-cancer effects of this compound in combination with chemotherapy, with a focus on preclinical models of ovarian and non-small cell lung cancer, where Mer/Axl signaling has been shown to play a critical role.
Signaling Pathways and Rationale for Combination Therapy
Mer and Axl kinases, upon activation by their ligand Gas6, initiate a cascade of downstream signaling pathways that promote cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][6] By inhibiting Mer and Axl, this compound can block these pro-survival signals, rendering cancer cells more susceptible to the DNA-damaging effects of chemotherapy. Furthermore, Axl inhibition has been shown to increase the intracellular accumulation of platinum-based drugs, further enhancing their efficacy.[7]
Caption: Mer/Axl signaling pathway and points of intervention.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data based on published findings for other Mer/Axl inhibitors in combination with chemotherapy.
Table 1: In Vitro Cytotoxicity (IC50, µM) in Ovarian Cancer Cell Lines (e.g., OVCAR-3, SKOV-3)
| Compound | Cell Line | IC50 (Monotherapy) | IC50 (in combination with Paclitaxel [10 nM]) | Combination Index (CI) |
| This compound | OVCAR-3 | 1.5 | 0.4 | < 1 (Synergistic) |
| SKOV-3 | 2.1 | 0.6 | < 1 (Synergistic) | |
| Paclitaxel | OVCAR-3 | 0.05 | - | - |
| SKOV-3 | 0.08 | - | - | |
| Carboplatin | OVCAR-3 | 50 | - | - |
| SKOV-3 | 75 | - | - | |
| This compound | OVCAR-3 | 1.5 | 0.5 (with Carboplatin [25 µM]) | < 1 (Synergistic) |
| SKOV-3 | 2.1 | 0.8 (with Carboplatin [40 µM]) | < 1 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Chemo alone) |
| Vehicle Control | - | 0 | - | - |
| This compound | 50 mg/kg, oral, daily | 40 | < 0.05 | - |
| Paclitaxel | 10 mg/kg, i.p., weekly | 55 | < 0.01 | - |
| This compound + Paclitaxel | 50 mg/kg + 10 mg/kg | 85 | < 0.001 | < 0.01 |
| Carboplatin | 50 mg/kg, i.p., weekly | 60 | < 0.01 | - |
| This compound + Carboplatin | 50 mg/kg + 50 mg/kg | 90 | < 0.001 | < 0.01 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effects of this compound alone and in combination with chemotherapy and assesses for synergistic interactions.
Caption: Workflow for in vitro cell viability and synergy assessment.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, SKOV-3 for ovarian cancer; A549, H1299 for NSCLC)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agents (e.g., Paclitaxel, Carboplatin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treatment:
-
Monotherapy: Treat cells with increasing concentrations of this compound or the chemotherapeutic agent alone.
-
Combination Therapy: Treat cells with a fixed, sub-lethal concentration of one drug combined with increasing concentrations of the other, or with a fixed ratio of both drugs.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of Mer/Axl Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation status of Mer, Axl, and downstream signaling proteins.
Materials:
-
Treated cell lysates from Protocol 1 or from a time-course experiment
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMer, anti-Mer, anti-pAxl, anti-Axl, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Protocol 3: In Vivo Xenograft Model for Efficacy Evaluation
This protocol evaluates the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Caption: Workflow for in vivo xenograft efficacy studies.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound formulation for oral gavage
-
Chemotherapeutic agents for injection
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer drugs according to the predetermined schedule and route of administration (e.g., this compound daily by oral gavage, paclitaxel weekly by intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry). Calculate tumor growth inhibition for each treatment group.
Protocol 4: Immunohistochemistry for pMer and pAxl in Tumor Tissue
This protocol is for the detection of phosphorylated Mer and Axl in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the in vivo study.
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide for blocking endogenous peroxidase
-
Blocking serum
-
Primary antibodies: anti-pMer, anti-pAxl
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by streptavidin-HRP and visualize with DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Score the staining intensity and percentage of positive cells to assess the levels of pMer and pAxl in the tumor tissues.
Conclusion
The combination of the dual Mer/Axl inhibitor this compound with standard chemotherapy represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome chemoresistance. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this combination, from in vitro synergy screening to in vivo efficacy studies. The successful execution of these experiments will provide crucial data to support the further development of this compound as a novel cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with AZ14145845
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14145845 is a potent and highly selective dual inhibitor of the receptor tyrosine kinases (RTKs) MerTK and Axl.[1] These two members of the TAM (Tyro3, Axl, Mer) family play crucial roles in various cellular processes, including cell survival, proliferation, and immune regulation. Dysregulation of MerTK and Axl signaling is implicated in the pathogenesis of various cancers and autoimmune diseases. Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase inhibitors like this compound. This document provides detailed application notes and protocols for the analysis of this compound's effects on target cells using flow cytometry.
Mechanism of Action of this compound
This compound functions by competitively binding to the ATP-binding pocket of MerTK and Axl, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade can lead to several measurable outcomes in cancer cells and immune cells, including:
-
Inhibition of Proliferation and Survival Signaling: By blocking MerTK and Axl, this compound can attenuate signaling through pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways.
-
Induction of Apoptosis: Inhibition of these survival signals can lead to programmed cell death in cancer cells that are dependent on MerTK and/or Axl signaling.
-
Modulation of the Tumor Microenvironment: MerTK and Axl are expressed on various immune cells, including macrophages and dendritic cells, where they play a role in efferocytosis (the clearance of apoptotic cells) and the suppression of anti-tumor immunity. Inhibition by this compound can potentially enhance anti-tumor immune responses.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments with dual Mer/Axl inhibitors. While specific data for this compound is not publicly available, the data from structurally and functionally similar compounds provide an expected range of activity.
Table 1: Inhibition of Cell Proliferation by a Dual Mer/Axl Inhibitor (UNC2025)
| Cell Line | IC50 (nM) for Proliferation Inhibition |
| Kasumi-1 (AML) | 143.5 ± 14.1 |
| MOLM-14 (AML) | Not explicitly stated, but significant inhibition at 10 nM |
| MV4-11 (AML) | More sensitive than MOLM-14 in soft agar |
Data adapted from a study on the dual Mer/FLT3 inhibitor UNC2025, which also inhibits MerTK.
Table 2: Induction of Apoptosis by a Dual Mer/Axl Inhibitor (MRX-2843)
| Cell Line | Treatment Concentration (nM) | % Apoptotic and Dead Cells (YoPro-1/PI Staining) |
| MOLM-14 (MERTKnegFLT3-ITD) | 100 | ~40% |
| MOLM-14 (MERTKnegFLT3-ITD) | 300 | ~70% |
| MV4-11 (MERTKdimFLT3-ITD) | 100 | ~30% |
| MV4-11 (MERTKdimFLT3-ITD) | 300 | ~60% |
Data adapted from a study on the dual Mer/FLT3 inhibitor MRX-2843.[2]
Experimental Protocols
Protocol 1: Analysis of MerTK and Axl Phosphorylation by Phospho-Flow Cytometry
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of MerTK and Axl in target cells.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to express MerTK and/or Axl)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against phospho-MerTK (pMerTK) and phospho-Axl (pAxl)
-
Fluorochrome-conjugated antibodies against total MerTK and Axl (optional, for normalization)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Starve the cells in serum-free medium for 4-6 hours before treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a MerTK/Axl ligand (e.g., Gas6) for 15-30 minutes, if necessary to induce phosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending in Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with PBS containing 1% BSA (Staining Buffer).
-
Resuspend the cells in Staining Buffer and add the phospho-specific antibodies and total protein antibodies (if used).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Phagocytosis (Efferocytosis) Assay
This protocol measures the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Target cells (e.g., apoptotic cancer cells)
-
Cell labeling dye for target cells (e.g., CFSE or pHrodo)
-
Fluorochrome-conjugated antibody against a macrophage marker (e.g., CD11b)
-
Flow cytometer
Procedure:
-
Preparation of Cells:
-
Culture macrophages to the desired confluency.
-
Induce apoptosis in the target cells (e.g., by UV irradiation or staurosporine treatment).
-
Label the apoptotic target cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Phagocytosis Assay:
-
Pre-treat the macrophages with varying concentrations of this compound for 1-2 hours.
-
Add the labeled apoptotic target cells to the macrophages at a specific ratio (e.g., 1:5 macrophages to target cells).
-
Co-culture for 2-4 hours to allow for phagocytosis.
-
-
Staining and Analysis:
-
Gently wash the cells to remove non-ingested target cells.
-
Harvest the macrophages.
-
Stain the macrophages with a fluorochrome-conjugated antibody against a macrophage-specific marker.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of macrophages that are positive for both the macrophage marker and the target cell label, indicating phagocytosis.
-
Mandatory Visualizations
Caption: this compound inhibits MerTK and Axl signaling pathways.
Caption: Workflow for phospho-flow cytometry analysis.
Caption: Workflow for apoptosis analysis by flow cytometry.
Caption: Workflow for phagocytosis (efferocytosis) assay.
References
Application Notes and Protocols: Immunohistochemical Analysis of Mer/Axl Phosphorylation Following AZ14145845 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mer and Axl, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), are crucial regulators of cellular processes including proliferation, survival, and migration.[1][2] Aberrant activation and overexpression of Mer and Axl have been implicated in the progression and therapeutic resistance of various cancers.[1] AZ14145845 is a potent and highly selective dual inhibitor of Mer and Axl kinases, showing efficacy in preclinical models.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize the phosphorylation status of Mer and Axl in tissue samples, providing a valuable tool to assess the pharmacodynamic effects of inhibitors like this compound. These application notes provide detailed protocols for the immunohistochemical detection of phosphorylated Mer (pMer) and phosphorylated Axl (pAxl) in formalin-fixed, paraffin-embedded (FFPE) tissues, including guidelines for sample preparation following treatment with this compound.
Mer/Axl Signaling Pathway
Upon binding of their ligand, Gas6 (Growth arrest-specific 6), Mer and Axl receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular domain.[1][5][6] This phosphorylation creates docking sites for downstream signaling molecules, activating key pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[1][5][7] this compound inhibits this initial phosphorylation event, thereby blocking downstream signaling.
Experimental Workflow
The general workflow for assessing pMer and pAxl levels by IHC after this compound treatment involves several key stages, from sample preparation to data analysis.
Quantitative Data Summary
Successful IHC staining relies on the optimization of several parameters, most notably the primary antibody concentration. The following tables provide a summary of recommended antibody clones and starting dilutions for the detection of pMer and pAxl.
Table 1: Primary Antibodies for Phospho-Mer (pMer) Immunohistochemistry
| Target | Host Species | Clonality | Recommended Dilution | Manufacturer (Catalog #) |
| Phospho-Mer (Tyr749, Tyr681) | Rabbit | Polyclonal | 1:100 - 1:300 | Thermo Fisher Scientific (PA5-40270)[8] |
| Phospho-Mer (Tyr753, Tyr685) | Rabbit | Polyclonal | Not specified for IHC | Thermo Fisher Scientific (PA5-106145)[9] |
| Phospho-Axl/Mer/Tyro3 (pan-Tyr) | Rabbit | Monoclonal | Not specified for IHC | Cell Signaling Technology (#44463)[10][11] |
Table 2: Primary Antibodies for Phospho-Axl (pAxl) Immunohistochemistry
| Target | Host Species | Clonality | Recommended Dilution | Manufacturer (Catalog #) |
| Phospho-Axl (Tyr702) | Rabbit | Polyclonal | 1:50 - 1:200 | Thermo Fisher Scientific (PA5-106218)[12] |
| Phospho-Axl (Tyr779) | Mouse | Monoclonal | Not specified for IHC | Thermo Fisher Scientific (MA5-24334)[13] |
| Phospho-Axl (Tyr691) | Rabbit | Polyclonal | 1:50 - 1:100 | Biorbyt (orb-4554) |
| Phospho-Axl (Tyr698+Tyr702+Tyr703) | Rabbit | Polyclonal | 1:200 | Bioss Antibodies (bs-5181R)[14] |
| Phospho-Axl (Y779) | Rabbit | Polyclonal | 15 µg/mL | R&D Systems (AF2228) |
Table 3: this compound Treatment Parameters (General Guidance)
| Application | Concentration Range | Treatment Duration | Notes |
| In Vitro (Cell Culture) | 10 nM - 1 µM | 2 - 24 hours | Optimal concentration and time should be determined empirically for each cell line. |
| In Vivo (Animal Models) | 10 - 100 mg/kg | Daily or as determined by pharmacokinetic studies | Formulation and dosing schedule should be optimized based on the specific animal model and study design. |
Experimental Protocols
I. In Vitro Cell Treatment with this compound for FFPE Cell Block Preparation
-
Cell Culture: Culture cells of interest to 70-80% confluency in appropriate growth medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the growth medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Following incubation, detach the cells using trypsin or a cell scraper.
-
Cell Pellet Formation: Centrifuge the cell suspension to form a pellet. Wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 10% neutral buffered formalin for 1-2 hours at room temperature.
-
Cell Block Preparation: Centrifuge the fixed cells to form a tight pellet. Carefully remove the supernatant. The cell pellet can then be processed for paraffin embedding.
II. Immunohistochemistry Staining Protocol for pMer and pAxl in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
A. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
B. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is generally recommended for phospho-specific antibodies.
-
Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 20-30 minutes. Do not allow the slides to boil dry.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in distilled water.
C. Staining Procedure
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Wash: Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate the slides with the primary antibody (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
Wash: Wash slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Wash: Wash slides three times with wash buffer for 5 minutes each.
-
Detection: Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash: Wash slides three times with wash buffer for 5 minutes each.
-
Chromogen Development: Incubate slides with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop Reaction: Immerse slides in distilled water to stop the color development.
-
Counterstaining: Counterstain the slides with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Bluing: Rinse slides in running tap water until the hematoxylin turns blue.
-
Dehydration and Mounting:
-
Immerse slides in 70% ethanol for 1 minute.
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in two changes of 100% ethanol for 1 minute each.
-
Immerse slides in two changes of xylene for 2 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Antibody Validation
The specificity and reliability of IHC results are critically dependent on the quality of the primary antibody. It is essential to validate antibodies for their intended application.
Recommendations for Validation:
-
Positive and Negative Controls: Always include tissue or cell line controls with known high and low/no expression of the target protein.
-
Isotype Controls: Use an isotype control antibody of the same immunoglobulin class and concentration as the primary antibody to assess non-specific background staining.
-
Western Blotting: Whenever possible, verify the antibody's specificity by Western blotting to ensure it recognizes a protein of the correct molecular weight.
-
Peptide Blocking: Pre-incubate the primary antibody with the immunizing peptide to confirm that the staining is specific to the target epitope.
-
Genetic Validation: For the highest level of confidence, validate the antibody using knockout or knockdown cell lines or tissues.
By following these detailed protocols and validation strategies, researchers can obtain reliable and reproducible immunohistochemical data on the phosphorylation status of Mer and Axl, enabling a robust assessment of the in-situ efficacy of inhibitors like this compound.
References
- 1. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-MER/SKY (Tyr749, Tyr681) Polyclonal Antibody (PA5-40270) [thermofisher.com]
- 9. Phospho-MER/TYRO3 (Tyr753, Tyr685) Polyclonal Antibody (PA5-106145) [thermofisher.com]
- 10. Phospho-Axl (Tyr698)/Mer (Tyr749)/Tyro3 (Tyr681) (D6M4W) Rabbit Monoclonal Antibody (#44463) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Axl (Tyr698)/Mer (Tyr749)/Tyro3 (Tyr681) (D6M4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Axl (Tyr702) Polyclonal Antibody (PA5-106218) [thermofisher.com]
- 13. Phospho-Axl (Tyr779) Monoclonal Antibody (713610) (MA5-24334) [thermofisher.com]
- 14. biossusa.com [biossusa.com]
Troubleshooting & Optimization
AZ14145845 solubility issues and solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues and provide clear guidance for the experimental use of AZ14145845.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing solutions of this compound.
Issue 1: The this compound powder does not fully dissolve in the primary solvent.
-
Possible Cause 1: Inappropriate Solvent or Concentration. While DMSO is the recommended primary solvent, attempting to dissolve the compound at a concentration higher than its solubility limit will result in an incomplete solution.
-
Solution 1: Ensure you are using a concentration at or below the recommended solubility limit (see table below). For most in vitro stock solutions, DMSO is the solvent of choice.
-
Possible Cause 2: Poor Solvent Quality. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
-
Solution 2: Use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[1]
-
Possible Cause 3: Insufficient Physical Dissolution. The compound may require energy to overcome crystal lattice forces and fully dissolve.
-
Solution 3: Use a bath sonicator or vortexing to aid dissolution. Gentle warming of the solution (not exceeding 50°C) can also be effective.
Issue 2: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture medium).
-
Possible Cause: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Solution: To prevent precipitation, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution. For most cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid solvent toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a highly selective dual inhibitor of Mer and Axl kinase, which are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2] By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[1]
Q3: How should I store this compound? A3: The solid powder form of this compound should be stored at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What are the best practices for preparing solutions for in vivo animal studies? A4: Due to the low aqueous solubility of this compound, a simple dilution in saline is not feasible. Co-solvent systems are required to create a stable formulation for injection. Please refer to the detailed protocols below for specific formulations.
Data Presentation
Quantitative Solubility Data for this compound
| Solvent / Formulation | Maximum Concentration | Molar Equivalent (MW: 561.68) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 178.04 mM | Requires sonication; use of newly opened, anhydrous DMSO is critical.[1] |
| Ethanol | 56.17 mg/mL | 100 mM | |
| In Vivo Formulation 1 | ≥ 5 mg/mL | ≥ 8.90 mM | A clear solution is achieved. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |||
| In Vivo Formulation 2 | ≥ 5 mg/mL | ≥ 8.90 mM | A clear solution is achieved. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | |||
| In Vivo Formulation 3 | ≥ 5 mg/mL | ≥ 8.90 mM | A clear solution is achieved. |
| 10% DMSO, 90% Corn Oil |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture absorption.
-
Calculate the required volume of anhydrous DMSO. For 1 mg of this compound, add 0.1780 mL of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly. Use a bath sonicator for several minutes to ensure the solid is completely dissolved.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Use (PEG300/Tween-80 Formulation)
This protocol provides a method to prepare a clear solution for administration.
-
Prepare a 50 mg/mL stock solution of this compound in anhydrous DMSO.
-
To prepare 1 mL of working solution, add each solvent one by one, ensuring the solution is mixed thoroughly after each addition:
-
Add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 to the mixture and mix evenly.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix evenly.[2]
-
Mandatory Visualization
Diagram 1: TAM Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the TAM receptors, Axl and Mer, and indicates the point of inhibition by this compound.
Caption: Simplified TAM receptor signaling pathway inhibited by this compound.
Diagram 2: Troubleshooting Workflow for this compound Solubility
This flowchart provides a step-by-step guide to address common solubility challenges.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Optimizing AZ14145845 concentration for cell culture
Disclaimer: AZ14145845 is a highly selective type I1/2 dual Mer/Axl kinase inhibitor.[1][2] This guide provides general recommendations for the use of small molecule inhibitors in cell culture. Researchers should always consult specific product datasheets and relevant literature for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective dual inhibitor of Mer and Axl kinase, which are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] These kinases are involved in various cellular processes, including proliferation, survival, and migration. By inhibiting Mer and Axl, this compound can modulate these signaling pathways, making it a compound of interest for cancer research.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of your compound are critical for experimental reproducibility.
-
Solubility: Determine the optimal solvent for this compound. While DMSO is commonly used for many small molecule inhibitors, it is essential to verify the solubility of your specific lot.[3] The final concentration of the solvent in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.[3] This allows for minimal solvent volume when treating your cells.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] If stored at -80°C, the stock solution can be stable for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is also an option.[1] Some compounds may be light-sensitive and should be protected from light.[3]
Q3: How do I determine the optimal working concentration of this compound for my specific cell line?
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. A dose-response experiment is the best way to determine the effective concentration range.
-
Recommendation: Start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 10 µM), to identify the IC50 (the concentration that inhibits 50% of the desired activity).[4]
-
Procedure: A common method is to perform a 10-point serial dilution.[3] Seed your cells and allow them to adhere overnight before treating them with the various concentrations of this compound.[3]
-
Controls are Key: Always include the following controls in your experiment:[3]
-
Untreated Control: Cells that are not exposed to the compound or the vehicle.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known inhibitor of the Mer/Axl pathway to ensure your assay is performing as expected.
-
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cells.
If you do not see the expected biological effect, consider the following possibilities:
| Possible Cause | Recommended Action | Rationale |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | Cell lines can have vastly different sensitivities to the same compound. |
| Compound Instability | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. | The compound may degrade in culture medium or with improper storage.[3] |
| Cell Permeability Issues | While less common for many inhibitors, poor cell permeability can be a factor. | The compound may not be efficiently entering the cells to reach its intracellular target.[5] |
| High Cell Density | Optimize your cell seeding density. | Very high cell densities can sometimes reduce the apparent potency of a compound. |
| Experimental Error | Review your protocol for any inconsistencies in cell passage number, media composition, or incubation times. | Reproducibility is key in cell culture experiments.[3][6] |
Problem 2: I am observing significant cell death even at low concentrations of this compound.
If you are seeing unexpected cytotoxicity, here are some troubleshooting steps:
| Possible Cause | Recommended Action | Rationale |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below 0.5%. Run a vehicle-only control to assess solvent toxicity.[3] | Solvents can be toxic to cells at higher concentrations. |
| Off-Target Effects | Lower the concentration of this compound. Consider using a structurally different Mer/Axl inhibitor to confirm the phenotype. | At high concentrations, small molecule inhibitors may have off-target effects.[4] |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to the inhibition of the Mer/Axl pathway. | The genetic background of your cells can influence their response to specific inhibitors. |
| Contamination | Check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[6][7] | Contaminants can cause cell stress and death, confounding your results.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[3]
-
Compound Preparation: Prepare a 2X stock of your desired concentrations of this compound by performing serial dilutions in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the 2X compound dilutions. Remember to include untreated and vehicle controls.[3]
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).[3]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (around 570 nm).
-
Normalize the data to the vehicle control to calculate the percent cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.[3]
-
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (nM) |
| Cell Line A | 50 |
| Cell Line B | 250 |
| Cell Line C | >1000 |
Table 2: Example Data from a Dose-Response Experiment
| This compound Conc. (nM) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 85 |
| 50 | 52 |
| 100 | 25 |
| 500 | 5 |
| 1000 | 2 |
Visualizations
Caption: Mechanism of action of this compound in the Axl/Mer signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
AZ14145845 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ14145845, a potent and selective dual inhibitor of Mer and Axl receptor tyrosine kinases.[1][2] Unexpected experimental outcomes can arise from various factors, including off-target effects, paradoxical signaling, and suboptimal experimental conditions. This guide is designed to help you navigate these challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, type I 1/2 dual inhibitor of Mer and Axl kinase activity.[1][2] It functions by competing with ATP for binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell survival, proliferation, and migration.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, the solid form of this compound should be kept at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prepare a stock solution, DMSO can be used to dissolve the compound at a concentration of up to 100 mg/mL (178.04 mM); the use of ultrasonic treatment may be necessary to achieve full dissolution.[1] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Q3: I'm observing incomplete inhibition of downstream signaling (e.g., p-AKT, p-ERK) even at high concentrations of this compound. What could be the cause?
This could be due to several factors:
-
Compensatory Signaling: Inhibition of Mer and Axl can sometimes lead to the activation of alternative survival pathways. For example, in some cancer cell lines, inhibition of Axl can lead to the compensatory upregulation of other receptor tyrosine kinases like HER3, which can then reactivate the PI3K/AKT pathway.
-
High Ligand Concentration: The presence of high concentrations of the Mer and Axl ligand, Gas6, in your cell culture media or in vivo model could lead to increased competition at the receptor level, potentially requiring higher concentrations of the inhibitor to achieve the desired effect.
-
Cell Line Specificity: The signaling network downstream of Mer and Axl can vary significantly between different cell lines. Some cell lines may have redundant signaling pathways that can maintain AKT or ERK activation even when Mer and Axl are inhibited.
Q4: I am seeing unexpected cytotoxicity in my non-target or control cell lines. What could be the reason?
While this compound is described as "highly selective," it is possible that at higher concentrations it may inhibit other kinases or cellular targets, leading to off-target toxicity. Without a publicly available, comprehensive kinome scan, the full off-target profile of this compound is not known. It is recommended to perform a dose-response curve on your specific non-target cell lines to determine their sensitivity. Additionally, ensure that the DMSO concentration in your final culture medium is not exceeding a cytotoxic level (typically <0.5%).
Troubleshooting Guides
Issue 1: Reduced than Expected Efficacy on Target Cells
You have treated your cancer cell line, which has high Mer and Axl expression, with this compound, but you are not observing the expected decrease in cell viability or proliferation.
-
Suboptimal Compound Concentration: The effective concentration can vary between cell lines.
-
Troubleshooting: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. A typical starting range for in vitro experiments is 1 nM to 10 µM.
-
-
Solubility Issues in Cell Culture Media: The compound may be precipitating out of your culture medium.
-
Troubleshooting: After adding this compound to your media, inspect the solution for any visible precipitate. If you suspect precipitation, you can try preparing a fresh, more dilute stock solution in DMSO and ensuring rapid mixing when adding it to the media.
-
-
Compensatory Signaling Activation: The cells may be activating alternative survival pathways to bypass Mer/Axl inhibition.
-
Troubleshooting:
-
Western Blot Analysis: Probe for the activation of other related receptor tyrosine kinases, such as Tyro3, or key signaling nodes like p-EGFR, p-HER3, or p-MET.
-
Combination Therapy: If a compensatory pathway is identified, consider co-treating with an inhibitor of that pathway.
-
-
| Treatment Group | This compound (nM) | Cell Viability (% of Control) | p-AKT (Fold Change) | p-HER3 (Fold Change) |
| Vehicle (DMSO) | 0 | 100% | 1.0 | 1.0 |
| This compound | 10 | 95% | 0.8 | 1.1 |
| This compound | 100 | 80% | 0.4 | 2.5 |
| This compound | 1000 | 65% | 0.2 | 4.0 |
This is example data for illustrative purposes.
In this example, while this compound reduces p-AKT as expected, it also leads to a dose-dependent increase in p-HER3, suggesting a compensatory activation of the HER3 pathway.
Issue 2: Paradoxical Increase in Downstream Signaling
In some instances, you may observe a paradoxical increase in the phosphorylation of a downstream signaling molecule, such as ERK, at certain concentrations of this compound.
-
Feedback Loop Disruption: Kinase inhibitors can sometimes disrupt negative feedback loops that normally keep a signaling pathway in check. Inhibition of Mer/Axl could potentially alleviate feedback inhibition on an upstream activator of the ERK pathway.
-
Troubleshooting: Perform a time-course experiment to observe the kinetics of ERK phosphorylation after this compound treatment. A rapid, transient increase might indicate a feedback loop disruption.
-
-
Off-Target Effects: The inhibitor might be acting on another kinase that is part of a pathway that activates ERK.
-
Troubleshooting: If possible, compare the effects of this compound with another structurally different Mer/Axl inhibitor or use siRNA/shRNA to knockdown Mer and Axl to see if the paradoxical effect is still observed.
-
| Time after Treatment (hours) | This compound (100 nM) p-ERK (Fold Change) | Mer Knockdown p-ERK (Fold Change) | Axl Knockdown p-ERK (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 1 | 2.5 | 0.9 | 0.8 |
| 4 | 1.8 | 0.7 | 0.6 |
| 12 | 1.2 | 0.5 | 0.5 |
| 24 | 0.9 | 0.4 | 0.4 |
This is example data for illustrative purposes.
This data shows a transient, paradoxical increase in p-ERK with this compound treatment that is not observed with genetic knockdown of the target kinases, suggesting a potential off-target effect or a complex feedback mechanism initiated by the small molecule inhibitor.
Experimental Protocols
Western Blot for Phospho-Kinase Analysis
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Mer, anti-p-Axl, anti-p-AKT, anti-p-ERK, anti-total Mer, anti-total Axl, anti-total AKT, anti-total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified Mer/Axl signaling pathway and the inhibitory action of this compound.
References
AZ14145845 stability and storage conditions
Welcome to the technical support center for AZ14145845, a potent and selective dual inhibitor of Mer and Axl receptor tyrosine kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, type I 1/2 dual inhibitor of Mer and Axl kinases.[1] These receptor tyrosine kinases are members of the TAM (Tyro3, Axl, Mer) family and are implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression and activation of Mer and Axl are associated with cancer progression and therapeutic resistance. This compound exerts its effects by binding to the ATP-binding site of Mer and Axl, thereby blocking their kinase activity and inhibiting downstream signaling pathways such as the MAPK, AKT, and FAK pathways.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I prepare stock solutions of this compound?
This compound is highly soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 5.62 mg of this compound (Molecular Weight: 561.68 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic treatment to aid dissolution.[1] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: How do I prepare working solutions for in vitro cell-based assays?
For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the final desired concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there established protocols for preparing this compound for in vivo experiments?
Yes, several formulations have been described for in vivo use. It is recommended to prepare these solutions fresh on the day of the experiment.[1] Here are a few examples:
| Protocol | Components | Final Concentration of this compound |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| 3 | 10% DMSO, 90% Corn oil | ≥ 5 mg/mL |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of Mer/Axl activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old working solutions. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. |
| Cell Line Characteristics | Confirm that your cell line expresses sufficient levels of Mer and/or Axl kinase. Analyze baseline phosphorylation levels to ensure the target is active. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, treatment duration, and serum concentration in the medium. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response studies. |
| Solvent Toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control. |
| Off-Target Kinase Inhibition | While this compound is highly selective, cross-reactivity with other kinases at high concentrations is possible. If available, consult a kinome scan profile for this compound to identify potential off-targets. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line expressing Mer and/or Axl
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Axl Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on Axl phosphorylation in a cellular context.
Materials:
-
Cell line with detectable Axl phosphorylation
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-total-Axl
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control. If baseline phosphorylation is low, you may need to stimulate the cells with the Axl ligand, Gas6.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an anti-total-Axl antibody.
Visualizations
References
Troubleshooting inconsistent AZ14145845 experimental data
Technical Support Center: AZ14145845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, this compound. This compound is a potent and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Inconsistent experimental data can arise from various factors, from compound handling to specific assay conditions. This guide will help you identify and resolve common issues to ensure reliable and reproducible results.
Troubleshooting Guides
This section is designed to address specific problems you may encounter during your experiments with this compound. The question-and-answer format allows you to quickly find solutions to common issues.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: Why am I observing significant variability in the IC50 values of this compound across different experiments using the same cell line?
Answer: Fluctuations in IC50 values are a common challenge in cell-based assays.[1] Several factors can contribute to this issue:
-
Compound Stability and Solubility: this compound can be unstable or precipitate in cell culture media, especially at higher concentrations.[1][2] Visually inspect for any precipitation in your stock solutions and final assay wells.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter the cellular response to the inhibitor.
-
Assay Protocol Variability: Inconsistent incubation times and pipetting inaccuracies can introduce significant errors.[1]
Troubleshooting Steps:
-
Compound Handling:
-
Ensure your DMSO stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh dilutions of this compound in pre-warmed cell culture media for each experiment.
-
Visually confirm the absence of precipitate in the highest concentration wells under a microscope.
-
-
Standardize Cell Culture:
-
Use cells within a consistent and narrow passage number range.
-
Seed cells at a precise density and allow them to adhere and stabilize for a consistent period before adding the compound.
-
Use the same batch and concentration of serum for all related experiments.
-
-
Optimize Assay Protocol:
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Question: this compound is highly potent in my in vitro kinase assay, but its IC50 in cellular assays is much higher. What could be the reason for this discrepancy?
Answer: A significant difference between biochemical and cellular potency is a frequent observation with kinase inhibitors.[3] This can be attributed to several factors:
-
Cellular ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which can artificially enhance the apparent potency of ATP-competitive inhibitors like this compound.[1] The high physiological ATP concentration within cells provides more competition for the inhibitor.
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Off-Target Effects: In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just MEK1/2.[1]
Troubleshooting Steps:
-
Evaluate Cell Permeability:
-
If available, use a cellular target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is reaching and binding to MEK1/2 inside the cell.[3]
-
-
Adjust In Vitro Assay Conditions:
-
Perform the in vitro kinase assay with an ATP concentration that is closer to the physiological intracellular concentration (typically 1-5 mM) to get a more accurate measure of potency.
-
-
Assess Downstream Signaling:
-
Use Western blotting to measure the phosphorylation of ERK, the direct downstream target of MEK1/2. This provides a more direct measure of target inhibition in a cellular context than a cell viability endpoint.
-
Issue 3: Inconsistent Western Blot Results for p-ERK
Question: My Western blot data for phosphorylated ERK (p-ERK) levels after this compound treatment is not consistent. Sometimes I see a strong reduction in p-ERK, and other times the effect is minimal. What could be wrong?
Answer: Western blotting for phosphorylated proteins can be challenging due to the labile nature of phosphate groups and other technical variables.
-
Sample Preparation: Phosphatases in your cell lysate can dephosphorylate your target protein, leading to a weaker signal.[4]
-
Blocking Buffers: Using milk as a blocking agent can sometimes interfere with the detection of phosphoproteins due to the presence of casein, a phosphoprotein.[5][6]
-
Buffer Composition: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[4][5][7]
Troubleshooting Steps:
-
Optimize Sample Collection and Lysis:
-
Optimize Blocking and Antibody Incubation:
-
Use Appropriate Buffers:
-
Include Proper Controls:
Data Presentation
The following tables provide a summary of expected quantitative data for this compound in various assays. These values should be used as a reference, and some variation is expected depending on the specific experimental conditions.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical Assay | MEK1 | - | 1.5 |
| Biochemical Assay | MEK2 | - | 2.0 |
| Cell Viability | A375 (BRAF V600E) | Human Melanoma | 15 |
| Cell Viability | HT-29 (BRAF V600E) | Human Colon Cancer | 25 |
| Cell Viability | HeLa (BRAF WT) | Human Cervical Cancer | >1000 |
| p-ERK Inhibition | A375 | Human Melanoma | 5 |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Cell Line | Concentration Range (nM) | Purpose |
| Western Blot (p-ERK) | A375, HT-29 | 1 - 100 | To confirm on-target activity |
| Cell Viability Assay | A375, HT-29 | 0.1 - 1000 | To determine cytotoxic effects |
| Off-Target Screening | Various | 100 - 10,000 | To identify potential off-targets |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Protocol for p-ERK Analysis
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
Mandatory Visualization
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A workflow for troubleshooting inconsistent experimental data with this compound.
Caption: The logical relationship between a common problem, its causes, solutions, and the expected outcome.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it further in your cell culture medium. The final concentration of DMSO in your assay should not exceed 0.5% to avoid solvent-induced toxicity.[8]
Q2: How should I store this compound?
A2: Solid this compound should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for MEK1/2, some off-target activity may be observed at high concentrations (>1 µM).[2] It is always advisable to perform experiments with a structurally unrelated MEK inhibitor to confirm that the observed phenotype is due to on-target inhibition. If you suspect off-target effects are contributing to your results, consider performing a kinome-wide profiling screen.[2]
Q4: Can I use this compound in animal models?
A4: Yes, this compound has demonstrated efficacy in preclinical animal models. However, the formulation, dosage, and administration route should be optimized for your specific model. Please refer to relevant publications or contact our technical support for more detailed information.
Q5: Why are my cells developing resistance to this compound?
A5: Drug resistance is a known challenge with kinase inhibitors.[9] Resistance to MEK inhibitors can arise from mutations in MEK1/2 that prevent drug binding or through the activation of bypass signaling pathways.[9] To investigate resistance, you can sequence the MEK1/2 genes in your resistant cell lines and use techniques like phosphoproteomics to identify any upregulated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with AZD1480
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD1480 in cell viability assays. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is AZD1480 and what is its mechanism of action?
AZD1480 is an orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2).[1] It also shows inhibitory activity against JAK1, and to a lesser extent, JAK3 and Tyk2.[2][3] AZD1480 functions by blocking the activation of the JAK/STAT signaling pathway, particularly the phosphorylation of STAT3.[1][2] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis in various cancer cells where the JAK/STAT pathway is often upregulated.[1][2][4]
Q2: Which cell viability assays are compatible with AZD1480?
Standard colorimetric and fluorometric cell viability assays are compatible with AZD1480. The most commonly cited assay in the literature for use with AZD1480 is the MTS assay.[2][5] Other tetrazolium-based assays like MTT and XTT, as well as resazurin-based assays, can also be optimized for use with this compound.
Q3: What is a typical effective concentration range for AZD1480 in cell culture?
The effective concentration of AZD1480 can vary significantly depending on the cell line. The median EC50 for AZD1480 across a panel of neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma family tumor cell lines was 1.5 µM, with a range of 0.36 µM to 5.37 µM.[6][7] In some multiple myeloma cell lines, concentrations as low as 0.5 µM have been shown to inhibit IL-6-induced cell proliferation.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store AZD1480?
For in vitro experiments, AZD1480 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, it has been formulated in a solution of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80.[8] It is recommended to store the DMSO stock solution at -20°C or -80°C and to prepare fresh working solutions for each experiment to ensure stability and activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Incomplete solubilization of formazan crystals (for MTT/MTS assays)- Bubbles in wells | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure complete mixing of the solubilization solution and visually inspect wells for crystals.- Be careful when adding reagents to avoid introducing bubbles. |
| Unexpectedly low or no effect of AZD1480 | - Incorrect drug concentration- Degraded AZD1480- Cell line is resistant to JAK/STAT inhibition- Insufficient incubation time | - Verify calculations and dilutions for the working solution.- Use a fresh aliquot of AZD1480 stock solution.- Confirm that the target pathway (JAK/STAT) is active and critical for survival in your cell line.- Optimize the treatment duration; typically 24 to 72 hours is sufficient.[2][5] |
| High background signal in control wells | - Contamination of cell culture or reagents- Interference from test compound with the assay reagent- High metabolic activity of cells leading to over-reduction of the dye | - Regularly check for microbial contamination.- Run a control with AZD1480 in cell-free media to check for direct reduction of the assay reagent.- Optimize cell seeding density and/or reduce the incubation time with the viability reagent. |
| IC50/EC50 values are not reproducible | - Variation in experimental conditions (e.g., cell passage number, serum concentration)- Differences in drug preparation and storage- Inconsistent assay incubation times | - Standardize all experimental parameters and document them carefully.- Prepare fresh drug dilutions for each experiment from a validated stock.- Precisely control all incubation periods. |
Experimental Protocols
Cell Viability (MTS) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of AZD1480 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AZD1480. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for each cell line to ensure sufficient signal without reaching saturation.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50/EC50 value.
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration | IC50 / EC50 (µM) | Reference |
| Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma (Median) | MTS | 72 hours | 1.5 | [6][7] |
| SY5Y (Neuroblastoma) | MTS | 72 hours | 0.36 | [7] |
| U266 (Multiple Myeloma) | MTS | 48 hours | ~1.0 (estimated from data) | [5] |
| Kms.11 (Multiple Myeloma) | MTS | 48 hours | >2.0 (estimated from data) | [5] |
Visualizations
Caption: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.
Caption: Experimental workflow for a cell viability assay using AZD1480.
Caption: A logical troubleshooting guide for common assay issues.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor in vivo bioavailability of AZ14145845
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ14145845, a selective dual inhibitor of Mer and Axl kinases. The primary focus of this resource is to address challenges related to its poor in vivo bioavailability.
Troubleshooting Guide: Addressing Poor In Vivo Bioavailability of this compound
Poor bioavailability of this compound is often attributed to its low aqueous solubility. The following guide provides a systematic approach to troubleshoot and improve its bioavailability for preclinical in vivo studies.
Decision Workflow for Formulation Troubleshooting
The following workflow provides a step-by-step process to address formulation challenges with this compound.
Caption: A decision workflow for troubleshooting poor in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
While comprehensive public data on the physicochemical properties of this compound is limited, its chemical structure (C32H35N9O) and the need for specific solubilizing agents in suggested formulations indicate that it is a lipophilic compound with low aqueous solubility.[1] Many tyrosine kinase inhibitors (TKIs) are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, characterized by low solubility.
| Property | Value | Source |
| Molecular Formula | C32H35N9O | [1] |
| Molecular Weight | 561.68 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| In Vitro Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][3] |
Q2: My in vivo study with this compound shows low and variable drug exposure. What could be the cause?
Low and variable in vivo drug exposure is a common issue for compounds with poor aqueous solubility, like many tyrosine kinase inhibitors.[4][5] The likely cause is dissolution rate-limited absorption from the gastrointestinal tract. Factors such as pH-dependent solubility can also contribute to variability.[6]
Q3: What are some recommended starting formulations for in vivo studies with this compound?
Based on available data, several formulations can be used to improve the solubility of this compound for in vivo administration.[2] The choice of formulation may depend on the route of administration and the specific experimental design.
| Formulation Component | Example Protocol |
| Co-solvent and Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Lipid-Based Formulation | 10% DMSO, 90% Corn Oil |
Q4: How can I prepare the recommended formulations?
-
Co-solvent and Surfactant Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the stock solution and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to reach the final volume and mix well.
-
-
Cyclodextrin Formulation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix. Gentle heating or sonication may aid dissolution.[2]
-
-
Lipid-Based Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to corn oil and mix thoroughly.
-
Q5: What is the mechanism of action of this compound?
This compound is a highly selective, type I1/2 dual inhibitor of Mer and Axl receptor tyrosine kinases.[1][2] These kinases are part of the TAM (Tyro3, Axl, Mer) family. Overexpression and activation of Mer and Axl are implicated in cancer cell proliferation, survival, and metastasis. By inhibiting these kinases, this compound can block downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to reduced tumor growth.
Caption: Simplified signaling pathway of Mer/Axl and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for Oral Gavage
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder. For 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. For 5 mg of compound, add 100 µL of DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add the 100 µL of the this compound DMSO stock solution and vortex thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogeneous. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.
-
Visually inspect the solution for any undissolved particles before administration.
Protocol 2: In Vivo Bioavailability Assessment in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration of a formulated solution.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice for 4 hours prior to dosing, with water provided ad libitum.
-
Administer the this compound formulation via oral gavage at a dose of 10 mg/kg. The dosing volume should be calculated based on the concentration of the formulation and the body weight of each mouse (typically 10 µL/g).
-
Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. lonza.com [lonza.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Control Experiments for AZ14145845 Studies
Welcome to the technical support center for AZ14145845, a selective dual inhibitor of Mer and Axl receptor tyrosine kinases. This resource is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, type I 1/2 dual inhibitor of Mer and Axl kinase.[1][2] As a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Mer and Axl are involved in various cellular processes, including proliferation, survival, and migration. Dysregulation of Mer and Axl signaling is implicated in the progression of various cancers.[3] this compound exerts its effects by binding to the ATP-binding pocket of Mer and Axl, thereby blocking their kinase activity and inhibiting downstream signaling pathways.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The primary downstream signaling pathways inhibited by this compound are those activated by Mer and Axl, including the PI3K/Akt, MEK/ERK, and JAK/STAT pathways. Inhibition of these pathways can lead to decreased cell proliferation, increased apoptosis, and reduced cell migration.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols are available and should be followed carefully.[2]
Q4: What are appropriate positive and negative controls for my experiments?
A4:
-
Positive Controls: A known activator of Mer/Axl signaling, such as the ligand Gas6, can be used to stimulate the pathway before treatment with this compound. This will help confirm that the signaling pathway is active in your experimental system.
-
Negative Controls: A vehicle control (e.g., DMSO at the same concentration as the this compound treatment) is essential to account for any effects of the solvent on your cells. Additionally, using a structurally related but inactive compound, if available, can help to control for off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of this compound on cell viability or signaling. | 1. Inactive compound: Improper storage or handling may have degraded the compound. 2. Low expression of Mer/Axl: The cell line used may not express sufficient levels of Mer or Axl. 3. Suboptimal concentration: The concentration of this compound used may be too low. 4. Incorrect assay conditions: The incubation time may be too short, or the cell density may be inappropriate. | 1. Verify compound activity: Use a fresh stock of this compound. 2. Confirm target expression: Check Mer and Axl expression levels in your cell line by Western blot or qPCR. 3. Perform a dose-response curve: Test a range of concentrations to determine the optimal inhibitory concentration. 4. Optimize assay parameters: Vary the incubation time and cell seeding density. |
| High background in Western blot for phosphorylated Mer/Axl. | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. 2. Insufficient blocking: The blocking step may not be effective. 3. Inadequate washing: Insufficient washing can lead to non-specific antibody binding. | 1. Titrate antibodies: Determine the optimal antibody concentrations through titration. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Increase wash steps: Increase the number and duration of washes with TBST.[4] |
| Inconsistent IC50 values between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Assay variability: Minor differences in incubation times or reagent preparation can impact the outcome. | 1. Standardize cell culture: Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment. 3. Maintain consistent assay conditions: Adhere strictly to the established protocol for all experiments. |
| Differential inhibition of p-Mer and p-Axl. | 1. Relative expression levels: The cell line may express significantly different levels of Mer and Axl. 2. Differential kinase activation: The basal activation state of Mer and Axl may differ in your cells. | 1. Quantify receptor expression: Determine the relative protein levels of Mer and Axl. 2. Assess basal phosphorylation: Measure the baseline phosphorylation of both kinases before treatment. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and related compounds from the discovery publication by McCoull et al., 2021.
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Assay | Target | IC50 (nM) |
| Kinase Assay | Mer | 0.4 |
| Axl | 1.2 | |
| Cellular Assay (p-Mer) | A431 cells | 4 |
| Cellular Assay (p-Axl) | A549 cells | 24 |
Data extracted from McCoull W, et al. J Med Chem. 2021 Sep 23;64(18):13524-13539.
Table 2: Selectivity Profile of this compound against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| Mer | >99 |
| Axl | >99 |
| Tyro3 | 55 |
| FLT3 | 20 |
| VEGFR2 | <10 |
Data extracted from McCoull W, et al. J Med Chem. 2021 Sep 23;64(18):13524-13539.
Experimental Protocols
Protocol 1: Western Blot Analysis of Mer and Axl Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time. Include vehicle (DMSO) and positive (e.g., Gas6 stimulation) controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Mer, total Mer, p-Axl, total Axl, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
-
Assay Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Publications [publications-affiliated.scilifelab.se]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. clyte.tech [clyte.tech]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Validation & Comparative
AZ14145845: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of AZ14145845, a potent and highly selective dual inhibitor of Mer and Axl receptor tyrosine kinases. The information presented herein is compiled from publicly available research to facilitate an objective comparison with other kinase inhibitors and to provide supporting experimental context.
Summary of Kinase Selectivity
This compound has demonstrated exceptional selectivity for its primary targets, MERTK and AXL, in comprehensive kinase profiling studies. An extensive screen against a panel of 387 kinases at a concentration of 1 µM revealed significant inhibition of only a few kinases, underscoring its specificity.[1] The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable tool for investigating the biological roles of Mer and Axl kinases.
The table below summarizes the key findings from the kinase selectivity screening of this compound. It is important to note that the full quantitative data from the 387-kinase panel was not publicly available in the primary research publication.
| Kinase Target | Percentage Inhibition at 1 µM | Potency (pIC50) |
| MERTK | > 90% | 9.0 (enzymatic) |
| AXL | > 90% | Not Reported |
| MAP4K5 (KHS1) | > 75% | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) and the general experimental workflow for determining kinase inhibitor selectivity using a high-throughput screening service.
Caption: TAM Receptor Signaling Inhibition by this compound.
Caption: High-Throughput Kinase Profiling Workflow.
Experimental Protocols
The kinase selectivity profiling of this compound was conducted by Thermo Fisher Scientific, utilizing their SelectScreen™ Kinase Profiling Service. This service employs various assay formats to determine the activity of a compound against a broad panel of kinases. While the specific assay format used for each of the 387 kinases in the this compound screen is not detailed in the primary publication, the following are representative protocols for the main technologies offered by this service.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.
-
Reagents :
-
Kinase: GST- or His-tagged recombinant human kinase.
-
Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).
-
Test compound (this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure :
-
A 2X kinase/antibody mixture is prepared in assay buffer.
-
A 4X tracer solution is prepared in assay buffer.
-
In a 384-well plate, the test compound, kinase/antibody mixture, and tracer are combined.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (Europium) and acceptor (Alexa Fluor 647) emission wavelengths.
-
-
Data Analysis :
-
The ratio of the acceptor to donor fluorescence is calculated.
-
A decrease in the FRET ratio indicates displacement of the tracer by the test compound, signifying inhibition.
-
Percentage inhibition is calculated relative to a positive control (e.g., a known inhibitor) and a negative control (DMSO).
-
Z'-LYTE™ Kinase Assay
This assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the amount of ADP produced in the kinase reaction.
-
Reagents :
-
Kinase: Recombinant human kinase.
-
Substrate: A peptide or protein substrate specific for the kinase.
-
ATP.
-
Test compound (this compound) serially diluted in DMSO.
-
Z'-LYTE™ Detection Reagent: A mixture of enzymes that couple ADP production to a fluorescent signal.
-
Assay buffer.
-
-
Procedure :
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound in a 384-well plate.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The Z'-LYTE™ Detection Reagent is added to the wells.
-
The plate is incubated for an additional period to allow the detection reaction to proceed.
-
The fluorescence is measured on a plate reader.
-
-
Data Analysis :
-
The amount of ADP produced is proportional to the fluorescence signal.
-
A decrease in fluorescence indicates inhibition of kinase activity.
-
Percentage inhibition is calculated relative to positive and negative controls.
-
Radiometric Kinase Assay (e.g., HotSpot™)
This is a traditional and direct method for measuring kinase activity based on the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.
-
Reagents :
-
Kinase: Recombinant human kinase.
-
Substrate: A peptide or protein substrate.
-
[γ-³³P]ATP.
-
Non-radiolabeled ATP.
-
Test compound (this compound) serially diluted in DMSO.
-
Assay buffer.
-
-
Procedure :
-
The kinase reaction is initiated by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to the kinase, substrate, and test compound in a 384-well plate.
-
The reaction is incubated at room temperature for a specified time.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
The filter is washed to remove unbound radioactivity.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis :
-
The amount of incorporated radioactivity is directly proportional to the kinase activity.
-
A decrease in radioactivity indicates inhibition of kinase activity.
-
Percentage inhibition is calculated relative to positive and negative controls.
-
Conclusion
This compound is a highly selective dual inhibitor of MERTK and AXL. Its focused activity profile, with significant inhibition observed for only one other kinase out of a panel of 387, highlights its potential as a precise research tool and a promising therapeutic candidate. The detailed experimental protocols provided for the likely kinase assay platforms offer a basis for understanding how such selectivity data is generated and can be reproduced. Further investigation into the off-target activity against MAP4K5 may be warranted depending on the biological context of interest.
References
A Comparative Guide to AZ14145845 and Other Mer/Axl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Mer and Axl, have emerged as critical targets in oncology. Their overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance. This guide provides an objective comparison of AZ14145845, a highly selective dual Mer/Axl kinase inhibitor, with other notable inhibitors targeting this pathway: Bemcentinib (R428), INCB081776, and Dubermatinib (TP-0903). The information presented is supported by available preclinical experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mer/Axl Signaling Pathway
Mer and Axl are activated by their ligand, Gas6 (Growth arrest-specific 6), leading to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT, which collectively promote cell survival, proliferation, migration, and invasion. The following diagram illustrates the core Mer/Axl signaling cascade.
Caption: Simplified Mer/Axl signaling pathway.
Quantitative Comparison of Mer/Axl Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other selected Mer/Axl inhibitors based on published data. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.
Table 1: Biochemical IC50 Values (nM)
| Inhibitor | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | Data Source |
| This compound | ~1 | Data not specified | Data not specified | [1][2] |
| INCB081776 | 3.17 | 0.61 | 101 | |
| Bemcentinib (R428) | >700 | 14 | >1400 | |
| Dubermatinib (TP-0903) | Data not specified | 27 | Data not specified |
Note: The pIC50 for this compound against MerTK was reported as 9.0, which translates to an IC50 of approximately 1 nM.[1]
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 (nM) | Data Source |
| This compound | Cos-7 (Mer) | Cellular Phosphorylation | ~20 | [1] |
| INCB081776 | Ba/F3 (Mer) | Proliferation | 14 | |
| Ba/F3 (Axl) | Proliferation | 16 | ||
| Bemcentinib (R428) | A549 (Axl) | Cellular Phosphorylation | 14 | |
| Dubermatinib (TP-0903) | Mv-4-11 (Axl) | Cellular Phosphorylation | 4 |
Note: The pIC50 for this compound in Cos-7 cells was reported as 7.7, which translates to an IC50 of approximately 20 nM.[1]
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. High selectivity minimizes off-target effects and provides greater confidence in attributing observed phenotypes to the inhibition of the intended target.
This compound has demonstrated exceptional selectivity. In a kinome scan against 387 kinases at a 1 µM concentration, over 90% inhibition was observed only for Mer and Axl. One additional kinase, MAP4K5, showed greater than 75% inhibition.[1] This highly selective profile makes this compound a valuable tool for specifically interrogating Mer/Axl biology.
INCB081776 also exhibits high selectivity for Mer and Axl over Tyro3 (approximately 30-fold and 165-fold, respectively).[3]
Bemcentinib (R428) is reported to be over 50-fold more selective for Axl than for Mer and Tyro3.
Dubermatinib (TP-0903) has been described as a selective Axl inhibitor, though a comprehensive kinome-wide selectivity profile is not as readily available in the public domain.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of kinase inhibitors.
This compound has shown dose-dependent in vivo efficacy and target engagement in both Mer- and Axl-dependent tumor models.[4] Furthermore, it demonstrated efficacy in a preclinical MC38 immuno-oncology model when combined with anti-PD1 antibodies and ionizing radiation, highlighting its potential in combination therapies.[4]
INCB081776 has also demonstrated in vivo antitumor activity, which was enhanced when combined with checkpoint blockade in syngeneic models. This was associated with an increase in the proliferation of intratumoral CD4+ and CD8+ T cells.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of kinase inhibitors. Below are generalized methodologies for key assays cited in the comparison.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Protocol Steps:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the assay buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant Mer or Axl kinase and a europium-labeled anti-tag antibody.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Assembly: In a 384-well plate, combine the test compound, kinase/antibody mixture, and tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (e.g., PathHunter® β-Arrestin Assay)
This cell-based assay measures the inhibition of ligand-induced receptor activation and downstream signaling.
Protocol Steps:
-
Cell Culture: Culture cells expressing the target kinase (e.g., Cos-7 cells overexpressing Mer) in appropriate media.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a predetermined time.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6) to induce receptor phosphorylation.
-
Lysis and Detection: Lyse the cells and detect the level of phosphorylated target protein using a suitable method, such as ELISA or Western blotting, with a phospho-specific antibody.
-
Data Analysis: Quantify the signal and plot it against the inhibitor concentration to determine the cellular IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Mer/Axl inhibitor in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., this compound) and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as weighing the tumors and immunohistochemical staining for biomarkers of target engagement and efficacy.
Conclusion
This compound stands out as a highly potent and exceptionally selective dual inhibitor of Mer and Axl kinases. Its favorable in vivo efficacy, both as a single agent and in combination with immunotherapy, makes it a compelling tool compound for preclinical research aimed at understanding the roles of Mer and Axl in cancer biology and for the development of novel therapeutic strategies. While other inhibitors like INCB081776, Bemcentinib, and Dubermatinib also show promise in targeting the Mer/Axl pathway, the remarkable selectivity of this compound may offer a distinct advantage for studies requiring precise target inhibition with minimal confounding off-target effects. The selection of an appropriate inhibitor will ultimately depend on the specific research question, the model system being used, and the desired balance between potency, selectivity, and dual-target engagement.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Mer/Axl Kinase Inhibitor AZ14145845 and Alternatives in Preclinical Cancer Models: A Comparative Guide
Initial investigations into the dual Mer/Axl kinase inhibitor AZ14145845 have revealed a significant lack of publicly available data on its efficacy in various cancer models. As a result, a direct comparison with other Mer/Axl inhibitors is not feasible at this time. This guide will instead provide a comprehensive overview of the therapeutic potential of targeting Mer and Axl kinases, supported by preclinical and clinical data from alternative inhibitors such as UNC2025, XL092, and AVB-500. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the absence of specific data on this compound.
The Therapeutic Rationale for Targeting Mer and Axl Kinases in Cancer
The receptor tyrosine kinases Mer and Axl are key players in various oncogenic processes, including cell survival, proliferation, migration, and invasion.[1] Their overexpression is correlated with poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer.[2][3] Inhibition of Mer and Axl has been shown to induce apoptosis, block tumor growth, and enhance chemosensitivity in preclinical models, making them attractive targets for cancer therapy.[1][4] Dual inhibition of both Mer and Axl may offer a synergistic therapeutic effect, with Mer inhibition more potently blocking tumor growth and Axl inhibition enhancing chemosensitivity.[2]
Comparative Efficacy of Alternative Mer/Axl Inhibitors
While data on this compound is unavailable, several other Mer/Axl inhibitors have demonstrated promising preclinical and clinical activity across various cancer types.
UNC2025: A Potent Inhibitor in Leukemia Models
UNC2025 is a potent Mer/Flt3 dual inhibitor that has shown significant therapeutic efficacy in preclinical models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[5][6]
Key Findings:
-
Inhibited MerTK signaling, induced apoptosis, and reduced proliferation in MerTK-expressing leukemia cell lines and patient samples.[6]
-
Demonstrated dose-dependent decreases in tumor burden and a significant increase in median survival in xenograft models of ALL and AML.[5]
-
In a patient-derived AML xenograft model, UNC2025 treatment induced disease regression.[6]
-
Showed synergistic effects when combined with methotrexate, suggesting a potential for combination therapies.[5]
| UNC2025 Efficacy in Leukemia Xenograft Models | |
| Cancer Model | Key Efficacy Readouts |
| Murine B-ALL Xenograft | Dose-dependent reduction in tumor burden; Increased median survival.[5] |
| Patient-Derived AML Xenograft | Disease regression.[6] |
XL092: A Multi-Kinase Inhibitor with Activity in Solid Tumors
XL092 is a novel receptor tyrosine kinase inhibitor targeting MET, VEGFR2, AXL, and MER.[7] Preclinical studies have demonstrated its antitumor and immunomodulatory activity.[8]
Key Findings:
-
Caused a significant decrease in tumor MET and AXL phosphorylation in murine xenograft models.[7]
-
Demonstrated dose-dependent tumor growth inhibition in various xenograft models, with tumor regression observed in the NCI-H441 model.[7]
-
Enhanced antitumor activity when combined with immune checkpoint inhibitors (anti-PD-1, anti-PD-L1) in syngeneic models.[8]
| XL092 Efficacy in Solid Tumor Xenograft Models | |
| Cancer Model | Key Efficacy Readouts |
| Hs 746T Xenograft | Significant decrease in tumor MET and AXL phosphorylation.[7] |
| NCI-H441 Xenograft | Dose-dependent tumor regression.[7] |
| MC38 Syngeneic Model | Enhanced tumor growth inhibition in combination with anti-PD-1/PD-L1.[8] |
AVB-500: A GAS6/AXL Inhibitor with Clinical Activity in Ovarian Cancer
AVB-500 is a recombinant fusion protein that neutralizes GAS6, the primary ligand for AXL, thereby inhibiting AXL signaling.[9] It has shown promising clinical activity in patients with platinum-resistant ovarian cancer.[10]
Key Findings:
-
In a Phase 1b study, AVB-500 in combination with paclitaxel demonstrated an objective response rate (ORR) of 36.8% in patients with platinum-resistant ovarian cancer.[10]
-
Patients with AVB-500 trough levels above the minimal efficacious concentration (MEC) had a higher ORR of 50.0%.[10]
-
The combination of AVB-500 and paclitaxel was generally well-tolerated.[11]
| AVB-500 Clinical Efficacy in Platinum-Resistant Ovarian Cancer (Phase 1b) | |
| Treatment Arm | Objective Response Rate (ORR) |
| AVB-500 + Paclitaxel | 36.8%[10] |
| AVB-500 + Paclitaxel (Trough Levels > MEC) | 50.0%[10] |
| AVB-500 + Pegylated Liposomal Doxorubicin | 11%[11] |
Signaling Pathways and Experimental Workflows
The signaling pathways affected by Mer and Axl inhibition and the general workflows for assessing their efficacy are depicted below.
DOT script for Mer/Axl Signaling Pathway
Caption: Simplified Mer/Axl signaling pathway and the inhibitory action of this compound or alternatives.
DOT script for Preclinical Efficacy Workflow
Caption: General workflow for preclinical evaluation of Mer/Axl inhibitors.
Detailed Experimental Protocols
Standard protocols are crucial for the reliable assessment of drug efficacy. Below are detailed methodologies for key experiments.
In Vivo Tumor Model (Xenograft)
Objective: To evaluate the in vivo antitumor efficacy of Mer/Axl inhibitors.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for NSCLC, U87MG for glioblastoma) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the Mer/Axl inhibitor or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Readouts: Monitor tumor growth, body weight, and overall animal health. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Mer/Axl inhibitors on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Mer/Axl inhibitor or vehicle control for 24-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot for Protein Phosphorylation
Objective: To assess the inhibition of Mer and Axl phosphorylation and downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with the Mer/Axl inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Mer, total Mer, phospho-Axl, total Axl, phospho-Akt, total Akt, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Conclusion
While specific data for this compound remains elusive, the broader landscape of Mer/Axl inhibition presents a promising avenue for cancer therapy. The preclinical and clinical data for alternative inhibitors like UNC2025, XL092, and AVB-500 underscore the potential of this therapeutic strategy across a range of malignancies. Further research and public disclosure of data for novel compounds such as this compound are eagerly awaited by the scientific community to fully understand their comparative efficacy and potential clinical utility.
References
- 1. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of AXL and MER kinase: scope for lung and breast cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mer receptor tyrosine kinase inhibition impedes glioblastoma multiforme migration and alters cellular morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. oncozine.com [oncozine.com]
- 10. onclive.com [onclive.com]
- 11. Phase 1b study of AVB-500 in combination with paclitaxel or pegylated liposomal doxorubicin platinum-resistant recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
On-Target Efficacy of AZ14145845: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of AZ14145845, a selective dual inhibitor of MerTK and Axl, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and two alternative TAM kinase inhibitors, UNC2025 and BMS-777607. This data, derived from biochemical and cellular assays, provides a direct comparison of their inhibitory activities against MerTK and Axl.
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| This compound | MerTK, Axl | MerTK: 1.0, Axl: 3.2 | pMer (Cos-7): 20 | [1] |
| UNC2025 | MerTK, FLT3 | MerTK: 0.46, Axl: 1.65 | pMer (697 B-ALL cells): 2.7 | [2] |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | Axl: 1.1, MerTK: - | p-c-Met (GTL-16 cells): 20 | [3][4] |
On-Target Validation: Experimental Data
The on-target activity of these inhibitors has been validated through various cellular and in vivo experiments. Below is a summary of key findings that demonstrate their ability to modulate MerTK and Axl signaling and exert anti-tumor effects.
Cellular Assays
-
This compound has demonstrated potent inhibition of MerTK phosphorylation in cellular assays.[1]
-
UNC2025 effectively inhibits MerTK phosphorylation in leukemia cell lines, leading to decreased downstream signaling through AKT and ERK1/2.[2] It also induces apoptosis and reduces colony formation in MERTK-expressing cancer cells.[2]
-
BMS-777607 has been shown to inhibit the autophosphorylation of c-Met in cell lysates and suppress HGF-induced cell scattering and migration in prostate cancer cells.[3] In glioblastoma cells, it reduces cell viability and induces apoptosis.[4]
In Vivo Models
-
This compound has been used in a syngeneic MC38 mouse model to evaluate its in vivo efficacy, a common model for studying colorectal cancer and the effects of immunotherapies.[5][6]
-
UNC2025 has shown significant therapeutic effects in xenograft models of leukemia, leading to a dose-dependent decrease in tumor burden and increased survival.[7]
-
BMS-777607 demonstrated a significant reduction in tumor volume in glioblastoma xenografts and impaired the metastatic phenotype in a rodent fibrosarcoma model.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MerTK/Axl Phosphorylation Western Blot Protocol
This protocol is a standard method for assessing the inhibition of MerTK and Axl phosphorylation in response to compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., Cos-7, 697 B-ALL, or other relevant cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of the inhibitor (e.g., this compound, UNC2025, BMS-777607) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MerTK, total MerTK, phospho-Axl, and total Axl overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
MERTK Ba/F3 Cell Proliferation Assay
This assay is used to assess the effect of inhibitors on the proliferation of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the activity of a specific kinase for survival and proliferation.
-
Cell Culture: Culture MERTK-dependent Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and the appropriate selection antibiotic.
-
Assay Setup: Seed Ba/F3 cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Syngeneic MC38 Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in an immunocompetent setting.
-
Cell Culture: Culture MC38 murine colon adenocarcinoma cells in DMEM supplemented with 10% FBS.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.[5][6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, excise tumors and weigh them. Further analysis can include immunohistochemistry of tumor tissue to assess biomarkers of target engagement and immune cell infiltration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MerTK/Axl signaling pathway and a typical experimental workflow for validating the on-target effects of an inhibitor.
Caption: MerTK and Axl Signaling Pathway.
Caption: On-Target Validation Workflow.
References
- 1. biocat.com [biocat.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AZ14145845 and Single Mer or Axl Inhibitors for Researchers
In the landscape of targeted cancer therapy, the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases have emerged as critical mediators of tumor progression, immune evasion, and drug resistance. This guide provides a detailed comparison of the dual Mer/Axl inhibitor AZ14145845 against the representative single-target inhibitors, UNC2025 (Mer inhibitor) and Bemcentinib (Axl inhibitor). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
Introduction to TAM Kinase Inhibition
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, plays a pivotal role in various cellular processes, including cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells). In the context of cancer, aberrant TAM signaling is frequently associated with a poor prognosis, metastasis, and the development of resistance to conventional and targeted therapies. Consequently, inhibiting these kinases has become a promising strategy in oncology. This guide focuses on a dual inhibitor, this compound, which targets both Mer and Axl, and compares its profile to inhibitors with high selectivity for either Mer (UNC2025) or Axl (Bemcentinib).
In Vitro Kinase Inhibitory Activity
The in vitro potency and selectivity of a kinase inhibitor are fundamental parameters in its preclinical evaluation. The following table summarizes the biochemical IC50 values of this compound, UNC2025, and Bemcentinib against their primary targets and related kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | Mer | 1.0 (pIC50 = 9.0)[1] | Highly selective dual inhibitor. In a panel of 387 kinases, only Mer, Axl, and MAP4K5 were inhibited by >75% at 1 µM.[1] |
| Axl | - (pIC50 value for Axl is not explicitly stated in the abstract, but it is described as a potent dual inhibitor) | ||
| UNC2025 | Mer | 0.74[2] | Dual Mer/Flt3 inhibitor. >45-fold selective for Mer over Axl.[2] |
| Flt3 | 0.8[2] | ||
| Axl | 122[2] | ||
| Tyro3 | - | ||
| Bemcentinib (BGB324) | Axl | 14 | >100-fold selective for Axl versus Abl. 50- to 100-fold more selective for Axl than Mer and Tyro3. |
Cellular Activity
The efficacy of these inhibitors has been assessed in various cell-based assays, providing insights into their ability to modulate downstream signaling pathways, inhibit cell proliferation, and induce apoptosis.
Table 2: Cellular Assay Performance
| Inhibitor | Cell Line | Assay | IC50 (nM) | Key Findings |
| This compound | Cos-7 (expressing human MERTK) | Inhibition of Mer phosphorylation | 20 (pIC50 = 7.7)[1] | Potent inhibition of Mer phosphorylation in a cellular context.[1] |
| UNC2025 | 697 B-ALL | Inhibition of Mer phosphorylation | 2.7[3] | Potent and dose-dependent decrease in Mer phosphorylation.[3] |
| Molm-14 (Flt3-ITD positive) | Inhibition of Flt3 phosphorylation | 14[3] | Inhibition of Flt3 phosphorylation.[3] | |
| 32D (expressing EGFR-Axl chimera) | Inhibition of Axl phosphorylation | 122[4] | Demonstrates cellular selectivity for Mer over Axl.[4] | |
| A549 NSCLC | Colony Formation | - | Significant reduction in colony formation.[4] | |
| Bemcentinib (BGB324) | H1299 | Cell Growth Inhibition | ~4000 | Dose-dependent inhibition of cell growth. |
| MDA-MB-231 | Cell Invasion | - | Blocks Axl-dependent breast cancer cell invasion. |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of kinase inhibitors. The following table summarizes the available in vivo data for the three compounds.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Dosing | Key Outcomes |
| This compound | Mouse | Mer- and Axl-dependent models | Dose-dependent | Demonstrated in vivo efficacy and target engagement.[5][6] |
| Mouse (MC38 syngeneic model) | Immuno-oncology | In combination with anti-PD1 and radiation | Showed in vivo efficacy.[5][6] | |
| UNC2025 | NOD/SCID/gamma mice (697 B-ALL xenograft) | Acute Lymphoblastic Leukemia | 3 mg/kg (single oral dose) | >90% inhibition of Mer phosphorylation in bone marrow leukemia cells.[3] |
| NSG mice (697 B-ALL xenograft) | Acute Lymphoblastic Leukemia | 50 or 75 mg/kg (oral, daily) | Dose-dependent reduction in tumor burden and increased median survival.[2] | |
| Bemcentinib (BGB324) | Mouse (MDA-MB-231 intracardiac model) | Breast Cancer Metastasis | - | Reduced metastatic burden and extended survival. |
| Mouse (4T1 orthotopic model) | Breast Cancer Metastasis | - | Prolonged median survival. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
TAM Receptor Signaling Pathway
Caption: Simplified TAM receptor signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: Workflow for assessing inhibition of cellular protein phosphorylation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide. For compound-specific details, it is recommended to consult the primary literature.
Biochemical Kinase Assay (General Protocol)
-
Reagents and Materials : Recombinant human Mer or Axl kinase, appropriate peptide substrate, ATP, kinase assay buffer, test inhibitors (this compound, UNC2025, Bemcentinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the recombinant kinase to the kinase assay buffer.
-
Add the diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., 697 B-ALL cells for Mer) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the inhibitor (e.g., UNC2025) for a specified duration (e.g., 1 hour).[3]
-
To stabilize phosphoproteins, treat the cells with a phosphatase inhibitor like pervanadate for a short period (e.g., 3 minutes) before harvesting.[3]
-
-
Lysate Preparation and Immunoprecipitation :
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an antibody specific to the target protein (e.g., anti-Mer antibody) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Western Blotting :
-
Wash the immunoprecipitated complexes and elute the proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-Mer) and an antibody against the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry to determine the IC50 for the inhibition of phosphorylation.
-
In Vivo Xenograft Study (General Protocol)
-
Animal Models : Use immunodeficient mice (e.g., NOD/SCID/gamma or NSG mice) for tumor cell line xenografts.
-
Tumor Cell Implantation :
-
Harvest tumor cells (e.g., 697 B-ALL cells) and resuspend them in a suitable medium like PBS or Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the mice.
-
-
Inhibitor Treatment :
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor (e.g., UNC2025 at 50 or 75 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).[2]
-
-
Efficacy Evaluation :
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
For survival studies, monitor the mice until a predefined endpoint is reached.
-
Conclusion
This guide provides a comparative overview of the dual Mer/Axl inhibitor this compound and the single-target inhibitors UNC2025 and Bemcentinib. This compound presents a promising profile with potent dual inhibition of Mer and Axl and high selectivity. UNC2025 is a potent Mer and Flt3 inhibitor with demonstrated in vivo efficacy in leukemia models. Bemcentinib is a selective Axl inhibitor that has shown anti-metastatic effects in preclinical models.
The choice of inhibitor for a specific research application will depend on the scientific question being addressed. For studies investigating the combined role of Mer and Axl signaling, a dual inhibitor like this compound would be the most appropriate tool. Conversely, to dissect the specific functions of Mer or Axl individually, the selective inhibitors UNC2025 and Bemcentinib are valuable reagents. The data and protocols presented here serve as a foundational resource for researchers to design and interpret experiments aimed at further elucidating the roles of TAM kinases in cancer and evaluating the therapeutic potential of their inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. | Semantic Scholar [semanticscholar.org]
- 6. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ14145845: A Comparative Analysis of In Vitro and In Vivo Activity for a Novel Mer/Axl Kinase Inhibitor
For researchers and drug development professionals, understanding the translational potential of a preclinical compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo activity of AZ14145845, a highly selective dual inhibitor of Mer and Axl receptor tyrosine kinases. By presenting key experimental data and detailed protocols, this document aims to offer an objective assessment of this compound's performance against other relevant inhibitors targeting the same pathway.
This compound has emerged from an imidazo[1,2-a]pyridine series of compounds, optimized to achieve high potency and selectivity for both Mer and Axl kinases.[1][2] Inhibition of these kinases is a promising strategy in immuno-oncology, aiming to restore the innate immune response within the tumor microenvironment.[2] This guide will delve into the preclinical data that supports the potential of this compound.
Quantitative Comparison of Kinase Inhibitor Activity
To provide a clear overview of the potency and selectivity of this compound, the following table summarizes its in vitro activity against Mer and Axl kinases, alongside data for other notable inhibitors, UNC2025 and BGB324.
| Compound | Target | In Vitro IC50 | Cell-Based IC50 (Cos-7) | Reference |
| This compound | MERTK | 1.0 nM (pIC50 9.0) | 20 nM (pIC50 7.7) | [1] |
| Axl | - | - | ||
| UNC2025 | MERTK | - | 2.7 nM | [3] |
| Axl | - | 122 nM | [3] | |
| FLT3 | - | 14 nM | [4] | |
| BGB324 | Axl | 380 nM | - | [5] |
Note: IC50 values are presented in nanomolar (nM) concentrations unless otherwise specified. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for Axl IC50 of this compound was not explicitly found in the reviewed literature abstracts.
In Vivo Efficacy and Target Engagement
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate. This compound has demonstrated dose-dependent in vivo efficacy and target engagement in Mer- and Axl-dependent tumor models.[2] Furthermore, in a preclinical MC38 immuno-oncology model, this compound showed efficacy in combination with anti-PD-1 antibodies and ionizing radiation, highlighting its potential in combination therapies.[2]
Alternative compounds have also been evaluated in vivo. For instance, UNC2025 has shown significant therapeutic effects in xenograft models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), leading to dose-dependent decreases in tumor burden and prolonged survival.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating compounds like this compound, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, this section outlines the methodologies for key experiments.
In Vitro Kinase Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the in vitro kinase assay.
-
Reagents and Materials: Recombinant Mer and Axl kinase, appropriate substrate (e.g., a generic tyrosine kinase substrate), ATP, kinase buffer, and the test compound (this compound or alternatives) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant kinase, substrate, and varying concentrations of the inhibitor in the kinase buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration compared to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Cell-based assays are essential to assess the effect of a compound on cell viability and proliferation in a more physiologically relevant context.
-
Cell Lines: A panel of cancer cell lines with known expression levels of Mer and Axl kinases.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
-
Data Analysis: The cell viability data is normalized to untreated control cells, and the IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration.
In Vivo Tumor Xenograft Model
Animal models are indispensable for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells known to express Mer and Axl are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered at different doses and schedules (e.g., daily oral gavage).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Target Engagement: To confirm that the drug is hitting its intended target in vivo, tumor samples can be collected at various time points after treatment to measure the phosphorylation status of Mer and Axl kinases using techniques like Western blotting or immunohistochemistry.
This guide provides a foundational overview of the preclinical profile of this compound and its comparison with other Mer/Axl inhibitors. The presented data and protocols are intended to aid researchers in their evaluation and potential application of this and similar compounds in the field of oncology drug development. Further detailed information can be found in the cited scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of the Dual Mer/Axl Kinase Inhibitor AZ14145845
A detailed evaluation of the selectivity profile of AZ14145845 in comparison to other TAM kinase inhibitors, providing essential data for researchers in oncology and immunology.
This compound is a potent, type I1/2 dual inhibitor of Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family. These kinases are crucial regulators of innate immunity and are implicated in the progression of various cancers, making them attractive therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other notable TAM kinase inhibitors: Bemcentinib (a selective Axl inhibitor), Sitravatinib (a multi-kinase inhibitor targeting TAM kinases), and UNC2025 (a dual Mer/Flt3 inhibitor).
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50 values) of this compound and its comparators against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase | This compound (IC50, nM) | Bemcentinib (IC50, nM) | Sitravatinib (IC50, nM) | UNC2025 (IC50, nM) |
| Mer | Data not publicly available | >700 | 2 | 0.46 |
| Axl | Data not publicly available | 14 | 1.5 | 1.65 |
| Tyro3 | Data not publicly available | >1400 | Data not publicly available | 5.83 |
| Flt3 | Data not publicly available | Data not publicly available | 8 | 0.35 |
| VEGFR2 | Data not publicly available | Data not publicly available | 5 | Data not publicly available |
| c-Met | Data not publicly available | Data not publicly available | 20 | 364 |
| c-Kit | Data not publicly available | Data not publicly available | 6 | 8.18 |
| TrkA | Data not publicly available | Data not publicly available | Data not publicly available | 1.67 |
| TrkC | Data not publicly available | Data not publicly available | Data not publicly available | 4.38 |
Note: While this compound is described as a potent dual Mer/Axl inhibitor, specific public domain kinome scan data with IC50 values is not available. Bemcentinib is highly selective for Axl, with over 50-fold and 100-fold selectivity against Mer and Tyro3, respectively[1]. Sitravatinib is a multi-targeted inhibitor with potent activity against Axl and Mer[2]. UNC2025 is a potent dual inhibitor of Mer and Flt3, with greater than 45-fold selectivity for Mer over Axl[3][4].
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its cross-reactivity is assessed, the following diagrams illustrate the TAM kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using in vitro kinase assays. A common high-throughput method is a competition binding assay, such as the KINOMEscan™ platform.
Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher potency.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of purified, DNA-tagged human kinases.
-
Ligand-immobilized solid support (e.g., beads).
-
Assay buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and serially diluted to create a range of concentrations for testing.
-
Assay Reaction: The kinase, immobilized ligand, and test compound are combined in a multi-well plate and incubated to allow binding to reach equilibrium.
-
Washing: Unbound kinase is removed by washing the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: The percentage of kinase bound in the presence of the test compound is compared to a DMSO control. For dose-response experiments, the data is fitted to a sigmoid curve to determine the IC50 or Kd value.
Data Interpretation: The resulting IC50 or Kd values across the kinase panel provide a quantitative measure of the compound's potency and selectivity. A highly selective inhibitor will show potent inhibition of its intended target(s) with significantly weaker activity against other kinases.
Conclusion
This compound is a highly selective dual inhibitor of Mer and Axl kinases. Understanding its cross-reactivity profile is essential for predicting its biological effects and potential therapeutic applications. This guide provides a framework for comparing its selectivity to other TAM kinase inhibitors, highlighting the importance of comprehensive kinase profiling in drug development. The provided experimental protocol outlines a standard method for generating such data, enabling researchers to conduct their own comparative studies. As more data on this compound becomes publicly available, a more detailed comparison of its kinome-wide selectivity will be possible.
References
Phenotypic Screening to Validate AZ14145845 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ14145845, a dual inhibitor of Mer receptor tyrosine kinase (MerTK) and Axl receptor tyrosine kinase, with other alternative compounds. Supporting experimental data, detailed protocols for key phenotypic assays, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate the validation of this compound's effects in phenotypic screening.
Introduction to this compound
This compound is a highly selective, type I1/2 dual inhibitor of MerTK and Axl kinase.[1][2] These receptor tyrosine kinases are members of the TAM (Tyro3, Axl, Mer) family and are implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Dysregulation of MerTK and Axl signaling is associated with the progression of various cancers and other diseases, making them attractive therapeutic targets. Phenotypic screening is a crucial step in validating the on-target effects of inhibitors like this compound and understanding their broader biological consequences.
Comparative Analysis of MerTK/Axl Inhibitors
A critical aspect of validating the effects of this compound is to compare its performance against other known inhibitors of MerTK and/or Axl. The following table summarizes the biochemical and cellular potencies of this compound and selected alternative compounds.
| Compound | Target(s) | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Features |
| This compound | MerTK, Axl | Dual Inhibitor | MerTK: Not specified, Axl: Not specified | Not specified | Highly selective dual inhibitor with in vivo efficacy.[1][2] |
| UNC569 | MerTK, Axl, Tyro3 | Pan-TAM Inhibitor | MerTK: 2.9, Axl: 37, Tyro3: 48[3][4] | pMer (697 cells): 141, pMer (Jurkat cells): 193[4][5] | Potent, reversible, and ATP-competitive MerTK inhibitor.[3][6] |
| MRX-2843 | MerTK, FLT3 | Dual Inhibitor | MerTK: 1.3, FLT3: 0.64[7][8] | pMer (Loucy cells): 9.5, pMer (PEER cells): 3.9[9] | Orally active dual inhibitor of MerTK and FLT3.[7][8][10] |
| R428 (Bemcentinib) | Axl | Selective Inhibitor | Axl: 14[11][12] | H1299 cell growth: ~4000[13][14] | Selective Axl inhibitor with >100-fold selectivity over Abl.[11][12] |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | Multi-kinase Inhibitor | Axl: 1.1, c-Met: 3.9, Ron: 1.8, Tyro3: 4.3[15][16] | pAXL (U118MG & SF126 cells): <12500[17] | Potent inhibitor of the Met family of kinases.[16] |
| INCB081776 | Axl, MerTK | Dual Inhibitor | Axl: 0.61, MerTK: 3.17[18] | pAXL (H1299 cells): 1.8, pMERTK (G361 cells): 6.5[18] | Potent and highly selective dual inhibitor of Axl and MerTK.[18] |
Key Phenotypic Assays for Validation
To validate the effects of this compound and compare it to other inhibitors, a cascade of phenotypic assays can be employed. Below are detailed protocols for two fundamental assays.
Retinal Pigment Epithelium (RPE) Phagocytosis Assay
Rationale: MerTK plays a crucial role in the phagocytosis of photoreceptor outer segments by the retinal pigment epithelium. Inhibition of MerTK is expected to reduce phagocytic activity.
Experimental Protocol:
-
Cell Culture:
-
Culture human retinal pigment epithelial cells (e.g., ARPE-19) in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere and form a confluent monolayer overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and alternative inhibitors (e.g., UNC569) in assay medium (DMEM/F-12 with 1% FBS).
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
Phagocytosis Induction:
-
Isolate photoreceptor outer segments (POS) from bovine or porcine retinas and label them with a fluorescent dye (e.g., FITC).
-
Add the fluorescently labeled POS to the cells at a concentration of 10 POS/cell.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized POS.
-
Add a quenching solution (e.g., 0.2% trypan blue) to quench the fluorescence of extracellularly bound POS.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/520 nm for FITC).
-
Alternatively, cells can be fixed, stained for a POS marker (e.g., rhodopsin), and imaged by high-content microscopy to quantify internalized POS per cell.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of compound-treated wells to the vehicle-treated control wells.
-
Plot the percentage of phagocytosis inhibition against the compound concentration and determine the EC50 value for each inhibitor.
-
Cell Viability/Proliferation Assay (MTT Assay)
Rationale: Axl and MerTK signaling pathways are known to promote cell survival and proliferation in various cancer cell lines. Inhibition of these kinases is expected to reduce cell viability.
Experimental Protocol:
-
Cell Culture:
-
Select a cancer cell line known to express high levels of MerTK and/or Axl (e.g., H1299 non-small cell lung cancer cells for Axl, 697 B-cell acute lymphoblastic leukemia cells for MerTK).
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound and alternative inhibitors in the appropriate cell culture medium.
-
Add 100 µL of the compound dilutions to the cells, resulting in a final volume of 200 µL per well. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value for each inhibitor.
-
Visualizing Pathways and Workflows
MerTK and Axl Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of MerTK and Axl activation. Inhibition by this compound is expected to block these pro-survival and pro-proliferation signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. oncotarget.com [oncotarget.com]
- 18. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZ14145845: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like AZ14145845, a dual Mer/Axl kinase inhibitor, are paramount for laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively detailed in publicly available literature, a comprehensive approach based on the available Safety Data Sheet (SDS) and general best practices for laboratory chemical waste provides a clear path forward.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The Safety Data Sheet for this compound from GlpBio, while classifying the substance as non-hazardous, recommends a cautious approach to handling.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent inhalation of any dust or aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Do not allow the compound or its solutions to enter drains or watercourses.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should be managed as hazardous chemical waste, following the guidelines of your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the solvent used and the approximate concentration of this compound.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated solid hazardous waste container.
2. Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and surfaces with a suitable solvent, such as ethanol or DMSO, to solubilize the compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Follow with a secondary wash using an appropriate laboratory detergent and water.
-
A final rinse with water can then be performed.
3. Institutional Waste Pickup:
-
Arrange for the disposal of all hazardous waste containers through your institution's approved EHS waste management service.
Quantitative Data Summary
Specific quantitative data regarding the disposal of this compound, such as concentration limits for disposal or specific temperature requirements for degradation, are not publicly available. The following table provides general storage information that can inform handling prior to disposal.
| Parameter | Value | Source |
| Storage as Powder | -20°C for up to 2 years | MedchemExpress |
| Storage in Solvent | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress[2] |
Experimental Protocols
Detailed experimental protocols for the safe disposal or neutralization of this compound are not available in the public domain. The recommended procedure is to treat it as chemical waste and defer to institutional EHS guidelines.
Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling AZ14145845
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of AZ14145845, a potent and selective dual Mer/Axl kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound. Adherence to these guidelines is mandatory for all individuals working with this substance.
Summary of Essential Safety Information
All personnel must be thoroughly familiar with the potential hazards and necessary precautions before handling this compound. The compound is supplied as a solid and should be handled with care to avoid dust formation and inhalation.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the handling of this compound dictates the following minimum personal protective equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double gloving is recommended for all handling procedures. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powder form to prevent inhalation of fine particles. A full-face respirator may be required for large quantities or in case of spills. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of the research environment.
Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from the MedchemExpress product information page.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 5.62 mg of this compound in 1 mL of DMSO. Use ultrasonic agitation if necessary to ensure complete dissolution.
Note: Always use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, weighing paper, and used PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Route: All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management service. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
PPE Selection Logic
The selection of appropriate PPE is based on the specific handling procedure being performed. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
